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  • Product: 3-Amino-3-cycloheptylpropan-1-ol
  • CAS: 1490848-91-3

Core Science & Biosynthesis

Foundational

Preamble: Charting the Unexplored Territory of a Novel Chemical Entity

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Amino-3-cycloheptylpropan-1-ol Distribution: For Researchers, Scientists, and Drug Development Professionals The molecule 3-Amino-3-cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Amino-3-cycloheptylpropan-1-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

The molecule 3-Amino-3-cycloheptylpropan-1-ol represents a novel chemical entity (NCE) with untapped therapeutic potential. Its structure, featuring a flexible cycloheptyl ring, a primary amine, and a hydroxyl group, suggests a range of possible interactions with biological systems. The cycloheptyl moiety can confer lipophilicity and facilitate binding to hydrophobic pockets within target proteins, a strategy successfully employed in drug design to enhance affinity and modulate pharmacokinetic properties.[1][2] The amino alcohol functional group is a common pharmacophore found in a variety of biologically active compounds, including receptor agonists and enzyme inhibitors.[3][4][5]

This guide provides a comprehensive, technically-grounded framework for the in vitro investigation of 3-Amino-3-cycloheptylpropan-1-ol's mechanism of action. It is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to systematically uncover the compound's biological function. We will proceed from broad, unbiased screening to focused, hypothesis-driven experimentation, ensuring a thorough and scientifically rigorous evaluation.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, a foundational understanding of the compound's basic properties is paramount.

Physicochemical Profiling

A comprehensive physicochemical analysis is the first step in any drug discovery cascade. These parameters influence the compound's behavior in aqueous assay buffers and its ability to traverse cellular membranes.

ParameterMethodRationale
Solubility Kinetic and thermodynamic solubility assays in PBS and cell culture media.To determine the maximum achievable concentration in assay buffers and prevent compound precipitation, which can lead to erroneous results.
Lipophilicity (LogD) HPLC-based or shake-flask methods at physiological pH.To predict membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or computational prediction.To understand the ionization state of the amino group at physiological pH, which is critical for target interaction.
Chemical Stability Incubation in assay buffers and media over time, followed by HPLC analysis.To ensure the compound remains intact throughout the duration of the experiments.
Initial Hypothesis Generation based on Structural Analogs

The amino alcohol scaffold is a privileged structure in medicinal chemistry.[5] Based on existing literature, we can formulate initial hypotheses regarding the potential biological targets of 3-Amino-3-cycloheptylpropan-1-ol:

  • G-Protein Coupled Receptors (GPCRs): Many amino alcohol-containing ligands are known to modulate GPCRs, such as sphingosine-1-phosphate receptors.[3]

  • Ion Channels: The charged amino group could interact with the pores of various ion channels.

  • Enzymes: The hydroxyl and amino groups could form key hydrogen bonds within the active sites of enzymes like kinases or proteases.

  • Inflammatory Pathways: Some amino alcohol derivatives have demonstrated inhibitory effects on inflammatory signaling pathways, such as those mediated by Toll-like receptors.[4]

Part 2: A Step-by-Step Guide to In Vitro Mechanistic Elucidation

This section details a logical progression of experiments designed to identify the molecular target and delineate the signaling pathways modulated by 3-Amino-3-cycloheptylpropan-1-ol.

Phase 1: Unbiased Phenotypic Screening and Target Identification

The initial phase aims to cast a wide net to identify any cellular processes affected by the compound.

Objective: To identify morphological or functional changes in cells upon treatment with 3-Amino-3-cycloheptylpropan-1-ol.

Protocol:

  • Cell Plating: Seed a panel of human cell lines (e.g., U-2 OS, A549, MCF7) in 96- or 384-well imaging plates. The choice of cell lines should represent diverse tissue origins to broaden the scope of the screen.

  • Compound Treatment: Treat cells with a concentration range of 3-Amino-3-cycloheptylpropan-1-ol (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.

  • Staining: Stain cells with a multiplexed fluorescent dye cocktail targeting various cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and phalloidin for actin cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal texture). Compare the feature profiles of treated cells to vehicle controls to identify significant phenotypic "fingerprints."

Causality and Trustworthiness: This unbiased approach does not rely on preconceived notions of the compound's target. By using a multi-parameter analysis, we create a self-validating system where a biologically relevant "hit" will produce a consistent and dose-dependent phenotypic signature.

Objective: To directly identify the protein(s) that physically interact with 3-Amino-3-cycloheptylpropan-1-ol.

Protocol: Chemical Proteomics Approach

  • Probe Synthesis: Synthesize a derivative of 3-Amino-3-cycloheptylpropan-1-ol that incorporates a photo-reactive crosslinker and a biotin tag.

  • Cell Lysate Incubation: Incubate the probe with cell lysates from a responsive cell line identified in the phenotypic screen.

  • UV Crosslinking: Expose the lysate to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

  • Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Validation: Validate the identified targets using orthogonal assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the original, unmodified compound.

Experimental Workflow: Affinity-Based Target Identification

G cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis a Synthesize Photo-affinity Probe (Compound + Crosslinker + Biotin) c Incubate Probe with Lysate a->c b Prepare Cell Lysate b->c d UV Crosslinking c->d e Streptavidin Bead Pulldown d->e f Elute Bound Proteins e->f g LC-MS/MS Analysis f->g h Identify Potential Targets g->h

Caption: Workflow for identifying protein targets via chemical proteomics.

Phase 2: Hypothesis-Driven Target Validation and Pathway Analysis

Once a putative target or biological process is identified, the next phase involves focused, hypothesis-driven experiments.

Let us assume the target identification screen implicates a specific GPCR, "GPCR-X".

Objective: To confirm the interaction with GPCR-X and characterize the downstream signaling consequences.

Experimental Protocols:

  • Receptor Binding Assay:

    • Method: Radioligand displacement assay using a cell line overexpressing GPCR-X and a known radiolabeled ligand for this receptor.

    • Procedure: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of 3-Amino-3-cycloheptylpropan-1-ol.

    • Endpoint: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Second Messenger Assays:

    • Method: Utilize functional assays to measure the modulation of second messengers downstream of GPCR-X activation.

    • Procedures:

      • cAMP Assay: For Gs or Gi-coupled receptors, measure changes in intracellular cyclic AMP levels using a LANCE or HTRF assay.

      • Calcium Flux Assay: For Gq-coupled receptors, measure transient increases in intracellular calcium using a fluorescent dye like Fura-2 or a genetically encoded calcium indicator.

    • Endpoint: Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of the compound as an agonist or antagonist.

Quantitative Data Summary: Hypothetical GPCR-X Modulation

Assay TypeParameterValue
Radioligand BindingKi150 nM
cAMP AccumulationEC50 (Agonist)300 nM
Calcium FluxNo significant activity-

Signaling Pathway Diagram: Hypothetical GPCR-X Activation

G compound 3-Amino-3-cycloheptylpropan-1-ol receptor GPCR-X compound->receptor Binds & Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Response (e.g., Gene Transcription) pka->downstream Phosphorylates Targets

Caption: Proposed signaling cascade for GPCR-X activation.

Part 3: Ensuring Scientific Integrity and Reproducibility

Authoritative Grounding: All experimental choices are grounded in established pharmacological principles. The use of standardized assays and appropriate controls (e.g., vehicle controls, positive and negative controls) is non-negotiable for generating reliable and interpretable data.

Conclusion

This technical guide provides a robust and adaptable framework for the in vitro characterization of 3-Amino-3-cycloheptylpropan-1-ol. By progressing from unbiased screening to hypothesis-driven validation, researchers can systematically uncover its mechanism of action. The emphasis on quantitative data, detailed protocols, and orthogonal validation ensures that the generated knowledge is both accurate and reproducible, paving the way for potential future development of this novel chemical entity.

References

  • Evindar, G., et al. (2010). Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2520-2524. [Link]

  • Wang, X., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry, 54(13), 767-77. [Link]

  • Taylor & Francis Group. (2023). Aminoalcohol – Knowledge and References. Taylor & Francis Online. [Link]

  • University of Malaya Students' Repository. (2012). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. [Link]

  • Igarashi, H., et al. (1980). [Studies on the derivatives of aminoalcohols. V. Anti-inflammatory activities of N-(3-dialkylamino-2-hydroxypropyl)-4-phenylpiperidine.dihydrochloride (author's transl)]. Yakugaku Zasshi, 100(12), 1252-1257. [Link]

  • NextSDS. (n.d.). 3-amino-3-cycloheptylpropan-1-ol. NextSDS. [Link]

  • Brandstatter, H. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2479-2490. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Amino-3-cycloheptylpropan-1-ol Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Causality The compound 3-Amino-3-cycloheptylpropan-1-ol (CAS 1490848-91-3)[1] represents a highly versatile aliphatic amino alcohol pharmacophore. Structurally characterized by a bulky, lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound 3-Amino-3-cycloheptylpropan-1-ol (CAS 1490848-91-3)[1] represents a highly versatile aliphatic amino alcohol pharmacophore. Structurally characterized by a bulky, lipophilic cycloheptyl ring tethered to a polar amino-propanol headgroup, this scaffold is of immense interest in the development of sphingosine-1-phosphate (S1P) receptor modulators[2] and novel CNS-active therapeutics.

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this molecule presents a fascinating dichotomy. The lipophilic cycloalkyl ring drives tissue distribution and target engagement but acts as a metabolic "soft spot" for cytochrome P450 (CYP) enzymes. Conversely, the primary amine (pKa ~9.5) and primary alcohol create a highly polar headgroup that complicates passive membrane permeability and bioanalytical retention. This whitepaper outlines the definitive, causality-driven protocols required to profile the pharmacokinetics of 3-amino-3-cycloheptylpropan-1-ol derivatives.

Physicochemical Properties & Predicted ADME Liabilities

Before initiating in vitro or in vivo studies, we must analyze the molecule's structural components to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The monoisotopic mass of the parent compound is 171.16 Da, and it readily forms an[M+H]+ adduct at m/z 172.17[3], which will serve as our primary precursor ion for mass spectrometry.

Table 1: Structural Features and Causative ADME Impacts

Structural FeaturePhysicochemical PropertyPredicted ADME ConsequenceOptimization Strategy
Primary Amine High basicity (pKa ~9.5)Protonated at pH 7.4; limits passive transcellular diffusion; high solubility.Convert to secondary/tertiary amine or utilize active transport carriers.
Primary Alcohol H-bond donor/acceptorSusceptible to Phase II O-glucuronidation and oxidation to carboxylic acids.Isosteric replacement (e.g., bioisosteres) or steric shielding.
Cycloheptyl Ring High lipophilicity (LogP)Drives high Volume of Distribution (Vd); highly susceptible to CYP-mediated aliphatic hydroxylation.Introduce fluorine atoms to block metabolic soft spots on the ring.

In Vitro DMPK Profiling Workflow

To build a robust predictive model before animal dosing, we employ a tiered in vitro workflow.

PK_Workflow cluster_invitro In Vitro DMPK cluster_invivo In Vivo Pharmacokinetics A 3-Amino-3-cycloheptylpropan-1-ol Derivatives B Metabolic Stability (HLM/RLM) A->B C Permeability (Caco-2) A->C D Protein Binding (Equilibrium Dialysis) A->D E Rodent Dosing (IV/PO) B->E C->E D->E F LC-MS/MS Bioanalysis E->F G PK Parameter Calculation (NCA) F->G

Fig 1. End-to-end pharmacokinetic profiling workflow for amino alcohol derivatives.
Protocol 3.1: Self-Validating Microsomal Stability Assay

Causality: The cycloheptyl ring is a massive target for CYP3A4 and CYP2D6 aliphatic hydroxylation. This assay determines the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the working solution with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL.

  • System Validation (Critical): Run parallel incubations with Verapamil (High Clearance control) and Warfarin (Low Clearance control) to ensure enzymatic viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Putative Metabolic Pathways

Metabolism Parent 3-Amino-3-cycloheptylpropan-1-ol N_acetylation N-Acetylation (NAT enzymes) Parent->N_acetylation Primary Amine Oxidative_Deam Oxidative Deamination (MAO/CYP450) Parent->Oxidative_Deam Primary Amine Ring_Hydroxylation Cycloheptyl Hydroxylation (CYP3A4/2D6) Parent->Ring_Hydroxylation Cycloalkyl Ring Glucuronidation O-Glucuronidation (UGT enzymes) Parent->Glucuronidation Primary Alcohol

Fig 2. Putative metabolic biotransformation pathways of 3-amino-3-cycloheptylpropan-1-ol.

Bioanalytical Method Development (LC-MS/MS)

Causality: Standard reversed-phase (C18) chromatography fails for underivatized small amino alcohols. At physiological and acidic pH, the primary amine is fully protonated, causing the molecule to elute in the void volume, which leads to severe ion suppression from endogenous matrix salts.

To resolve this, we must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or polymer-based amino columns (e.g., Shodex HILICpak)[4], or mixed-mode chromatography combining cation-exchange and reversed-phase interactions[5].

Protocol 4.1: Mixed-Mode LC-MS/MS Bioanalysis
  • Chromatography: Utilize a mixed-mode column (e.g., Acclaim Trinity P1, 2.1 x 50 mm, 3 µm) maintained at 30°C.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium formate in water (adjusted to pH 2.8 with formic acid to ensure consistent ionization).

    • Phase B: 10 mM Ammonium formate in 80% Acetonitrile / 20% Water.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3 minutes. The cation-exchange properties of the column will retain the protonated amine, preventing void-volume elution[5].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent [M+H]+ ion at m/z 172.17[3] transitioning to its dominant fragment (likely m/z 154.16, representing the loss of H2​O from the primary alcohol).

In Vivo Pharmacokinetic Study Design & Data Interpretation

To determine the true systemic exposure and bioavailability, in vivo studies in rodent models (typically male Sprague-Dawley rats) are required. Given the structural similarity to S1P receptor modulators, we anticipate a high volume of distribution due to the lipophilic cycloheptyl ring driving tissue partitioning[2][6].

Study Design:

  • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

  • Oral (PO) Cohort: 5 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Serial blood sampling (via jugular vein catheter) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated via centrifugation and subjected to protein precipitation (1:3 ratio of plasma to cold acetonitrile).

Table 2: Representative Target PK Parameters for Optimization

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation & Causality
Cmax​ N/A~150 - 300 ng/mLPeak plasma concentration. Blunted by high tissue distribution.
Tmax​ N/A1.0 - 2.0 hTime to peak concentration. Slower absorption due to amine protonation.
Vss​ (Volume of Dist.)> 5 L/kgN/AHigh tissue binding driven by the lipophilic cycloheptyl ring.
CL (Clearance)~30 - 50 mL/min/kgN/AModerate to high clearance driven by hepatic CYP oxidation.
F (Bioavailability)N/A20 - 40%Limited by first-pass metabolism and restricted Caco-2 permeability.

Note: Data represents target thresholds typical for this chemical class during lead optimization.

Structural Optimization Strategies

If the baseline PK profile of the 3-amino-3-cycloheptylpropan-1-ol derivative is suboptimal, the following medicinal chemistry strategies should be employed:

  • Mitigating High Clearance: If CL exceeds hepatic blood flow, the cycloheptyl ring is likely undergoing rapid aliphatic oxidation. Strategy: Synthesize fluorinated cycloheptyl analogs to sterically and electronically block CYP450 insertion.

  • Improving Oral Bioavailability ( F ): If poor permeability is the culprit (due to the highly basic amine), consider a prodrug strategy. For example, converting the alcohol to a phosphate ester (mimicking the FTY720/fingolimod paradigm) can leverage specific intestinal transporters, though this fundamentally alters the pharmacodynamics to target S1P receptors[2][6].

References

  • Sapphire Bioscience. "3-Amino-3-cycloheptylpropan-1-ol". 1

  • PubChemLite. "3-amino-3-cycloheptylpropan-1-ol (C10H21NO)". 3

  • National Institutes of Health (NIH). "Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug".6

  • ACS Publications. "Optimization of Sphingosine-1-phosphate-1 Receptor Agonists: Effects of Acidic, Basic, and Zwitterionic Chemotypes on Pharmacokinetic and Pharmacodynamic Profiles". 2

  • Thermo Fisher Scientific. "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS". 5

  • Analab. "LC/MS Analysis of Various Hydrophilic Compounds Using a Polymer-Based Amino Column". 4

Sources

Foundational

Evaluating the Receptor Binding Affinity of 3-Amino-3-cycloheptylpropan-1-ol: A Biophysical and Pharmacological Guide

Executive Summary & Pharmacophore Rationale The compound 3-Amino-3-cycloheptylpropan-1-ol (3-ACP) (CAS: 1490848-91-3) represents a highly privileged aliphatic amino-alcohol scaffold. In early-stage drug discovery, small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 3-Amino-3-cycloheptylpropan-1-ol (3-ACP) (CAS: 1490848-91-3) represents a highly privileged aliphatic amino-alcohol scaffold. In early-stage drug discovery, small molecules featuring a primary amine linked to a lipophilic cycloalkane ring and a terminal hydroxyl group are classic structural mimics of endogenous signaling lipids and trace amines.

When evaluating the receptor binding affinity of 3-ACP, causality dictates that we must first identify the most probable G protein-coupled receptor (GPCR) targets based on structural homology:

  • Sphingosine-1-Phosphate Receptors (S1PR1-5): The amino-alcohol moiety of 3-ACP perfectly mimics the polar headgroup of sphingosine, while the cycloheptyl ring serves as a bioisostere for the lipophilic alkyl tail found in endogenous S1P and synthetic modulators like Fingolimod (FTY720).

  • Trace Amine-Associated Receptor 1 (TAAR1): The primary amine and bulky cycloalkane ring fit the primary amino recognition pocket (PARP) of TAAR1, a target of immense interest for schizophrenia and metabolic disorders.

This whitepaper outlines a self-validating, orthogonal biophysical workflow to accurately quantify the binding affinity ( Ki​ ) and binding kinetics ( kon​ , koff​ ) of 3-ACP at these putative GPCR targets.

Orthogonal Assay Design: The Principle of Self-Validation

Relying on a single assay format for GPCR binding often leads to false positives due to non-specific lipid partitioning (especially for lipophilic compounds like 3-ACP). To establish absolute trustworthiness in our data, we employ a two-pillar orthogonal validation system :

  • Pillar 1: Radioligand Competition Binding (Equilibrium Thermodynamics). Conducted in crude membrane extracts, this assay preserves the GPCR in its native lipid bilayer. It provides the gold-standard equilibrium inhibition constant ( Ki​ ), ensuring the orthosteric site maintains its physiological conformation .

  • Pillar 2: Surface Plasmon Resonance (Real-Time Kinetics). Equilibrium affinity does not predict in vivo drug residence time. By immobilizing purified GPCRs in lipid nanodiscs on an SPR sensor chip, we measure the label-free association ( kon​ ) and dissociation ( koff​ ) rates. A slow off-rate often correlates with prolonged target occupancy and superior clinical efficacy .

Binding_Workflow Prep Membrane/Nanodisc Preparation Radio Radioligand Assay (Equilibrium Ki) Prep->Radio Crude Membranes SPR SPR Biosensor (Kinetics: kon, koff) Prep->SPR Purified Receptor Data Data Integration & SAR Modeling Radio->Data Affinity SPR->Data Residence Time

Fig 1: Orthogonal biophysical workflow for validating 3-ACP receptor binding kinetics.

Step-by-Step Methodologies

Protocol A: High-Throughput Radioligand Competition Assay (S1PR & TAAR1)

Causality & Rationale: We utilize glass fiber (GF/B) filters pre-soaked in 0.3% polyethyleneimine (PEI). The PEI imparts a positive charge to the filter, which neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged 3-ACP primary amine.

Step-by-Step Procedure:

  • Membrane Preparation: Dilute commercial HEK293T cell membranes expressing recombinant human S1PR1 or TAAR1 in assay buffer (50 mM HEPES-Na pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA) to a final concentration of 1–2 μg protein/well.

  • Compound Preparation: Dissolve 3-ACP in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions in assay buffer (final DMSO concentration <1% to prevent membrane toxicity).

  • Incubation: In a 96-well plate, combine 50 μL of 3-ACP dilutions with 50 μL of membrane suspension. Pre-incubate for 30 minutes at room temperature to allow the unlabeled ligand to access the binding pocket.

  • Radioligand Addition: Add 50 μL of the specific radioligand working solution.

    • For S1PR: Use 0.1 nM [32P]S1P .

    • For TAAR1: Use 60 nM [3H]−rac−2−(1,2,3,4−tetrahydro−1−naphthyl)−2−imidazoline .

  • Equilibration & Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates using a cell harvester.

  • Washing & Detection: Wash filters 5 times with 200 μL of ice-cold assay buffer to remove unbound radioligand. Melt scintillation cocktail onto the dried filters and quantify radioactivity (CPM) using a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Label-Free Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: GPCRs are highly unstable when extracted from cell membranes. To prevent denaturation and preserve the orthosteric binding cleft for 3-ACP, we reconstitute the engineered, His-tagged GPCRs into lipid Nanodiscs before immobilizing them on the SPR sensor chip .

Step-by-Step Procedure:

  • Surface Functionalization: Dock a Biacore CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry and covalently couple an anti-6x-His antibody to the surface.

  • Receptor Capture: Inject the Nanodisc-reconstituted, His-tagged S1PR1 or TAAR1 over the active flow cell at 5 μL/min until a stable baseline capture level of ~3000 Resonance Units (RU) is achieved.

  • Analyte Injection (Kinetics): Inject 3-ACP (analyte) at varying concentrations (e.g., 0.1 nM to 10 μM) over both the active and reference flow cells at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to monitor the dissociation phase ( koff​ ). Regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.0) to strip the receptor-antibody complex if needed, preparing the chip for a fresh receptor capture cycle.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Quantitative Data Presentation

To demonstrate how 3-ACP binding data is synthesized and compared against known standards, the following table presents a structured quantitative profile. (Note: Data for 3-ACP is simulated for structural demonstration purposes based on typical amino-alcohol pharmacophore behavior).

CompoundTarget ReceptorRadioligand Ki​ (nM)SPR Kd​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time (min)
3-ACP S1PR1 42.5 ± 3.145.0 1.2×105 5.4×10−3 3.1
3-ACP TAAR1 18.2 ± 1.820.1 3.5×105 7.0×10−3 2.4
Fingolimod-P (Ref)S1PR10.3 ± 0.10.4 8.1×105 3.2×10−4 52.0
RO5263397 (Ref)TAAR10.9 ± 0.21.1 6.0×105 6.6×10−4 25.2

Table 1: Comparative binding kinetics and equilibrium affinities. 3-ACP demonstrates moderate affinity for both S1PR1 and TAAR1, characterizing it as a viable fragment-like starting point for structural optimization.

Mechanistic Pathway Visualization

Understanding the downstream consequences of 3-ACP binding is critical. Depending on the receptor engaged, the compound will trigger divergent intracellular cascades.

GPCR_Signaling cluster_S1P S1PR1 Pathway cluster_TAAR1 TAAR1 Pathway Ligand 3-Amino-3-cycloheptylpropan-1-ol (3-ACP) S1PR1 S1PR1 (GPCR) Ligand->S1PR1 Binding (Kd) TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binding (Kd) Gi Gi Protein S1PR1->Gi Activation AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh Inhibition cAMP_down cAMP Decrease AC_inh->cAMP_down Gs Gs Protein TAAR1->Gs Activation AC_act Adenylyl Cyclase (Activated) Gs->AC_act Stimulation cAMP_up cAMP Increase AC_act->cAMP_up

Fig 2: Putative GPCR signaling pathways modulated by 3-ACP binding at S1PR1 and TAAR1.

Conclusion

The evaluation of novel chemical entities like 3-Amino-3-cycloheptylpropan-1-ol requires a rigorous, multi-faceted approach. By combining the physiological relevance of radioligand membrane assays with the high-resolution kinetic data provided by SPR biosensors, researchers can confidently map the pharmacological profile of this amino-alcohol scaffold. This self-validating framework ensures that subsequent medicinal chemistry optimizations are driven by accurate, reproducible target engagement data.

References

  • Rosenberg, J., Liu, H., & Tu, Z. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Applied Radiation and Isotopes, 102, 5-9. URL:[Link]

  • Aristotelous, T., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology, 6(11), 1255-1264. URL:[Link]

  • Revel, F. G., et al. (2025). Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy. European Journal of Nuclear Medicine and Molecular Imaging. URL:[Link](Note: Link resolves to the verified PubMed index for the TAAR1 radioligand methodology).

  • Olaru, A., et al. (2015). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry, 3, 63. URL:[Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling, Safety Protocol, and Synthetic Utility of 3-Amino-3-cycloheptylpropan-1-ol

Executive Summary In modern medicinal chemistry, the strategic incorporation of medium-sized aliphatic rings is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of medium-sized aliphatic rings is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 3-Amino-3-cycloheptylpropan-1-ol (CAS: 1490848-91-3) is a highly specialized, bifunctional building block. By featuring a cycloheptyl ring adjacent to a primary amine and a terminal hydroxyl group, this molecule provides a unique combination of steric shielding, enhanced lipophilicity, and hydrogen-bonding capability. This whitepaper provides a rigorous analysis of its physicochemical properties, establishes a robust material safety protocol, and outlines field-proven synthetic methodologies for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The transition from standard cyclopentyl or cyclohexyl rings to a cycloheptyl moiety introduces a distinct conformational landscape. The cycloheptyl ring exhibits pseudorotation among various twist-chair conformations, allowing it to dynamically adapt to deep, complex hydrophobic pockets in target receptors. Furthermore, the increased lipophilic surface area directly correlates with improved membrane permeability, a critical factor for central nervous system (CNS) penetrance and antiparasitic efficacy (1[1]).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for formulation and reaction stoichiometry calculations (2[2], 3[3]).

PropertyValue
Chemical Name 3-Amino-3-cycloheptylpropan-1-ol
CAS Number 1490848-91-3
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Structural Class Aliphatic Amino Alcohol
Storage Temperature 2–8°C (Refrigerated, Inert Atmosphere)
Shipping Temperature 4°C

Material Safety Data Sheet (MSDS) & Handling Protocol

Because 3-Amino-3-cycloheptylpropan-1-ol is a specialized research intermediate, exhaustive in vivo toxicity data is limited. However, utilizing the toxicological principle of structural read-across from its direct lower homolog, 3-amino-1-cyclohexylpropan-1-ol (CAS 126679-00-3), we can establish a highly reliable safety and handling baseline (4[5]).

GHS Hazard Classifications (Extrapolated)
Hazard ClassCategoryHazard CodeDescription
Skin Irritation 2H315Causes skin irritation.
Serious Eye Damage 1H318Causes serious eye damage.
Acute Toxicity 4H302+H312+H332Harmful if swallowed, in contact with skin, or inhaled.
Laboratory Handling & Storage Protocol
  • Personal Protective Equipment (PPE): Mandatory use of nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (due to H318 risk), and a standard laboratory coat.

  • Engineering Controls: All manipulations involving the neat compound or concentrated solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.

  • Storage Causality: The compound must be stored at 2–8°C under an inert atmosphere (Argon or N₂). Rationale: Primary aliphatic amines are susceptible to gradual oxidation and can absorb atmospheric CO₂ to form carbamate salts, which degrades the purity and alters reaction stoichiometry over time.

  • First Aid: In case of ocular contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate ophthalmological intervention.

Synthetic Utility and Experimental Protocol

The bifunctional nature of 3-Amino-3-cycloheptylpropan-1-ol allows for orthogonal functionalization. The primary amine can be utilized in amide couplings or reductive aminations, while the primary alcohol serves as a handle for etherification or oxidation.

Protocol: Sterically Hindered Amide Coupling

Expertise & Causality: The bulky alpha-cycloheptyl group exerts significant steric hindrance around the primary amine. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, the use of HATU is mandated. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack of the hindered amine.

Self-Validating Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Validation Check: Stir for 15 minutes at room temperature. Analyze a 5 µL aliquot via LC-MS to confirm the complete disappearance of the starting acid and the formation of the active HOAt-ester mass peak. Do not proceed until activation is confirmed.

  • Amine Addition:

    • Add 3-Amino-3-cycloheptylpropan-1-ol (1.2 eq) dropwise to the activated mixture.

    • Stir at room temperature for 4–12 hours.

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is complete when the primary amine spot (which stains deep purple/pink) is fully consumed.

  • Quenching & Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃. Rationale: This neutralizes any residual acid and removes the HOAt byproduct.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification & Final Validation:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validate the final architecture using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Role in Drug Discovery

Amino alcohols are privileged pharmacophores. By utilizing a cycloheptyl variant, drug designers can engineer molecules that resist rapid cytochrome P450 (CYP450) mediated oxidation. The steric bulk of the 7-membered ring physically shields the adjacent carbon-nitrogen bond from metabolic degradation, thereby extending the biological half-life of the active pharmaceutical ingredient (API).

G N1 Target Identification N2 Scaffold Hopping: Cycloheptyl Integration N1->N2 Poor PK N3 Amide/Ether Derivatization N2->N3 CAS 1490848-91-3 N4 In Vitro ADME & PK Profiling N3->N4 Library Synthesis N5 Lead Optimization N4->N5 Enhanced Stability N5->N2 Iterative Cycle

Integration of cycloheptyl amino alcohols in hit-to-lead optimization.

G Pharmacophore Pharmacophore Elements 3-Amino-3-cycloheptylpropan-1-ol Cycloheptyl Cycloheptyl Ring Hydrophobic Interaction Pharmacophore->Cycloheptyl Amine Primary Amine H-Bond Donor/Acceptor Pharmacophore->Amine Hydroxyl Primary Hydroxyl Target Engagement Pharmacophore->Hydroxyl Metabolism Metabolic Stability CYP450 Shielding Cycloheptyl->Metabolism Prevents rapid oxidation Amine->Metabolism Sterically hindered

Structural pharmacophore mapping of 3-Amino-3-cycloheptylpropan-1-ol.

References

  • NextSDS. "3-amino-1-cyclohexylpropan-1-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Institutes of Health (PMC). "Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Solubilization of 3-Amino-3-cycloheptylpropan-1-ol for In Vitro Cell-Based Assays

Abstract This document provides a detailed protocol and technical guidance for the dissolution of the novel small molecule, 3-Amino-3-cycloheptylpropan-1-ol, for use in cell culture-based assays. Recognizing the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol and technical guidance for the dissolution of the novel small molecule, 3-Amino-3-cycloheptylpropan-1-ol, for use in cell culture-based assays. Recognizing the absence of specific solubility data for this compound in publicly available literature, this guide presents a systematic, empirically-driven approach. The primary strategy focuses on the use of dimethyl sulfoxide (DMSO), a widely accepted solvent in cell culture applications.[1][2] We will also explore alternative methods and emphasize the critical importance of establishing a final solvent concentration that is non-toxic to the experimental cell line. This guide is intended for researchers, scientists, and drug development professionals who are working with this and other novel compounds with limited characterization.

Introduction: The Challenge of Novel Compound Solubilization

The primary objective is to dissolve the compound at a high concentration in a biocompatible solvent, which can then be diluted to the desired final working concentration in the cell culture medium. This method of creating concentrated stock solutions is standard practice, as it minimizes the final concentration of the solvent in the culture, thereby reducing the risk of solvent-induced cytotoxicity or other artifacts.[4][5]

Foundational Principles: Solvent Selection and Stock Solution Preparation

The Role of DMSO in Cell Culture

Dimethyl sulfoxide (DMSO) is a polar, aprotic organic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of test compounds.[8] However, it is crucial to acknowledge that DMSO is not biologically inert. At higher concentrations, it can induce cell stress, differentiation, and even apoptosis.[1][6] Therefore, a key principle in its use is to keep the final concentration in the cell culture medium as low as possible, typically at or below 0.5%, with many studies advocating for concentrations no higher than 0.1%.[1][9]

The Importance of a Concentrated Stock Solution

Preparing a highly concentrated stock solution (e.g., 1000x or greater) is a critical step in minimizing the final solvent concentration in your assay.[4][5] For instance, to achieve a final compound concentration of 10 µM in your cell culture well with a 1000x stock, you would only need to add 1 µL of the stock solution to 1 mL of media. This would result in a final DMSO concentration of only 0.1%, which is generally well-tolerated by most cell lines.[9]

Experimental Protocol: Dissolving 3-Amino-3-cycloheptylpropan-1-ol

This protocol outlines a step-by-step approach to solubilizing 3-Amino-3-cycloheptylpropan-1-ol. It is designed to be a self-validating system, with checkpoints to ensure the compound is fully dissolved and stable.

Materials and Equipment
  • 3-Amino-3-cycloheptylpropan-1-ol (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade[10]

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or amber glass vials[11]

  • Vortex mixer

  • Sonicator (optional, water bath or probe type)

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Dissolution Workflow

The following workflow is designed to empirically determine the solubility of 3-Amino-3-cycloheptylpropan-1-ol in DMSO and prepare a sterile stock solution.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize_store Sterilization & Storage weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Target a high concentration (e.g., 10 mM) vortex 3. Vortex Thoroughly add_dmso->vortex inspect1 4. Visual Inspection vortex->inspect1 sonicate 5. Sonicate (Optional) inspect1->sonicate Particulates observed filter 7. Sterile Filter inspect1->filter Clear Solution inspect2 6. Final Inspection sonicate->inspect2 inspect2->add_dmso Insoluble (Try lower concentration) inspect2->filter Clear Solution aliquot 8. Aliquot filter->aliquot store 9. Store at -20°C aliquot->store

Caption: Workflow for dissolving 3-Amino-3-cycloheptylpropan-1-ol.

Protocol Steps:

  • Preparation of a 10 mM Stock Solution (Example):

    • Accurately weigh out a small amount of 3-Amino-3-cycloheptylpropan-1-ol (e.g., 1 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. Note: The molecular weight of 3-Amino-3-cycloheptylpropan-1-ol is required for this calculation. If not provided, a weight/volume concentration (e.g., 1 mg/mL) should be used.

    • In a sterile microcentrifuge tube or amber vial, add the calculated volume of cell culture-grade DMSO to the weighed compound.[10]

  • Initial Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If you observe any solid particles, the compound is not fully dissolved.

  • Aiding Dissolution (If Necessary):

    • If particulates remain, gently warm the solution to 37°C for a short period (5-10 minutes) and vortex again.[8]

    • Alternatively, or in addition, sonicate the solution for 5-10 minutes.[8][12]

    • After each step, visually inspect for complete dissolution.

  • Sterilization and Storage:

    • Once the compound is fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination in your cell cultures.[13]

    • Aliquot the sterile stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[14]

    • Store the aliquots at -20°C for short to medium-term storage. For long-term storage, -80°C is recommended.

Quality Control: The Dilution Test

Before using your stock solution in an experiment, it is crucial to test its stability upon dilution in your cell culture medium.

  • Prepare a small volume of your complete cell culture medium.

  • Add the same volume of your stock solution that you would for your highest experimental concentration.

  • Incubate the medium at 37°C in a CO2 incubator for at least one hour.

  • Visually inspect the medium for any signs of precipitation (cloudiness, crystals). If precipitation occurs, your stock solution may be too concentrated, or the compound has limited solubility in aqueous solutions. In this case, you may need to prepare a less concentrated stock solution or explore alternative solvents.

Troubleshooting and Alternative Strategies

Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO The compound may have low solubility in DMSO or may be a salt form.Try preparing a lower concentration stock solution. If that fails, consider alternative solvents such as ethanol or sterile water (if the compound is a salt). The amino and hydroxyl groups suggest some potential for aqueous solubility.
Compound precipitates upon dilution in media The compound has low aqueous solubility.Prepare a less concentrated stock solution. Perform serial dilutions of the stock in DMSO before adding to the aqueous medium to avoid a sharp polarity change.[9]
Observed cytotoxicity at expected non-toxic concentrations The final DMSO concentration may be too high for your specific cell line.Perform a solvent toxicity control experiment by treating your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the maximum tolerable concentration.

Signaling Pathway of Solvent-Induced Cytotoxicity

While the specific pathways affected by 3-Amino-3-cycloheptylpropan-1-ol are the subject of your research, it is important to be aware of how the solvent itself can impact cellular signaling. High concentrations of DMSO, for example, can lead to apoptosis through the activation of caspase cascades.

Cytotoxicity_Pathway DMSO High Conc. DMSO (>1%) Membrane Membrane Perturbation DMSO->Membrane Casp9 Caspase-9 Activation Membrane->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of DMSO-induced apoptosis.[6]

Conclusion

The successful use of 3-Amino-3-cycloheptylpropan-1-ol in cell culture assays is dependent on a robust and validated dissolution protocol. Due to the lack of specific solubility data for this compound, an empirical approach centered on the use of cell culture-grade DMSO is recommended. By preparing a concentrated, sterile stock solution and carefully controlling the final solvent concentration, researchers can minimize the risk of solvent-induced artifacts and ensure the reliability and reproducibility of their experimental data. Always include a solvent-only control in your experiments to account for any effects of the solvent on your cellular model.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Lab Coat Lessons. (2021, November 1). Making stock solutions - how and why. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-1-cyclohexylpropan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Musielak, B., et al. (2022). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics, 14(3), 629. Retrieved from [Link]

  • NextSDS. (n.d.). 3-AMINO-3-CYCLOPROPYL-PROPAN-1-OL — Chemical Substance Information. Retrieved from [Link]

  • Koppel, L. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 585–591. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

Sources

Application

Application Note: 3-Amino-3-cycloheptylpropan-1-ol as a Next-Generation sp³-Rich Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction: Escaping "Flatland" in Chemical Space In modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: Escaping "Flatland" in Chemical Space

In modern medicinal chemistry, reducing the number of aromatic rings in a drug candidate and increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance clinical success. Higher Fsp³ fractions correlate with improved aqueous solubility, enhanced metabolic stability, and the ability to access novel three-dimensional chemical space, thereby improving target selectivity[1].

3-Amino-3-cycloheptylpropan-1-ol (CAS: 1490848-91-3) [2] is an innovative, commercially available aliphatic building block that perfectly embodies this design philosophy. It combines a highly versatile 1,3-amino alcohol pharmacophore with a bulky, lipophilic cycloheptyl ring.

Structural Rationale & Causality
  • The Cycloheptyl Advantage: Unlike standard cyclopentyl or cyclohexyl rings, the 7-membered cycloheptyl ring provides a significantly larger hydrophobic volume and unique conformational flexibility. This allows the moiety to optimally fill deep, expansive hydrophobic pockets in target proteins, such as G-protein-coupled receptor (GPCR) transmembrane cavities or kinase allosteric sites.

  • The 1,3-Amino Alcohol Motif: This bifunctional group is a classic bioisostere for naturally occurring sphingoid bases[3]. It provides essential hydrogen bond donors/acceptors and serves as a highly reactive precursor for the synthesis of conformationally restricted heterocycles.

Key Application: Sphingosine-1-Phosphate (S1P) Receptor Modulators

The sphingosine-1-phosphate (S1P) pathway is a highly validated target for autoimmune diseases, notably multiple sclerosis (MS) and ulcerative colitis[4]. Approved S1P receptor modulators, such as fingolimod, rely heavily on an amino-alcohol headgroup to mimic natural sphingosine[5].

3-Amino-3-cycloheptylpropan-1-ol serves as a rigidified, sp³-enriched scaffold for next-generation S1P modulators. The amino-alcohol group is a critical structural element for maintaining potency[6]. In vivo, the primary alcohol of the prodrug is phosphorylated by Sphingosine Kinase 2 (SphK2) to generate the active phosphate metabolite[4]. By utilizing a cycloheptyl group instead of a linear aliphatic tail, chemists can alter the steric bulk to fine-tune receptor subtype selectivity (e.g., favoring S1P1 over S1P3 to mitigate cardiovascular adverse effects like bradycardia)[6].

S1P_Pathway Prodrug 3-Amino-3-cycloheptylpropan-1-ol Derivative (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) Prodrug->SphK2 Phosphorylation Active Active Phosphate Metabolite SphK2->Active S1P1 S1P1 Receptor Internalization Active->S1P1 Agonism Effect Immunosuppression (Lymphocyte Retention) S1P1->Effect

Figure 1: Mechanism of action for S1P receptor modulators utilizing the amino-alcohol pharmacophore.

Physicochemical Profiling

To demonstrate the value of the cycloheptyl expansion, the table below summarizes the theoretical physicochemical properties of analogous 1,3-amino alcohols. Notice how the Fsp³ remains perfectly maximized (1.00) while the lipophilicity (ClogP) and molecular weight scale predictably, giving chemists precise control over the molecule's partition coefficient.

Building BlockMW ( g/mol )ClogP (est.)TPSA (Ų)Fsp³H-Bond Donors
3-Amino-3-cyclopentylpropan-1-ol143.230.9246.251.002
3-Amino-3-cyclohexylpropan-1-ol157.261.3546.251.002
3-Amino-3-cycloheptylpropan-1-ol 171.28 1.81 46.25 1.00 2

Experimental Workflows & Protocols

The bifunctional nature of 3-amino-3-cycloheptylpropan-1-ol allows for rapid derivatization. The following protocols detail the synthesis of a substituted 1,3-oxazinan-2-one, a highly stable, sp³-rich heterocycle frequently used as a hinge-binding motif in kinase inhibitors.

Derivatization BB Building Block (CAS 1490848-91-3) RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) BB->RedAm SecAmine Secondary Amine Intermediate RedAm->SecAmine Cyclization Cyclization (CDI, DIPEA, Heat) SecAmine->Cyclization Oxazine Cycloheptyl-1,3-Oxazinan-2-one Derivative Cyclization->Oxazine

Figure 2: Two-step workflow from the primary building block to a conformationally restricted 1,3-oxazine.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Selectively alkylate the primary amine while leaving the primary alcohol intact.

  • Reaction Setup: Dissolve 3-amino-3-cycloheptylpropan-1-ol (1.0 eq, 1.0 mmol) and the target aldehyde (1.05 eq) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Causality: Pre-forming the imine before adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups attenuate its hydride-donating ability, making it mild enough to selectively reduce the imine without reducing unreacted aldehyde.

  • Self-Validating Monitoring: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will stain a dark purple/pink, whereas the secondary amine product will appear as a distinct spot with a shifted Rf and a different color profile (often yellow/brown).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Causality: The basic aqueous wash ensures the newly formed secondary amine is deprotonated (free base form), allowing it to partition efficiently into the organic layer. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Cyclization to 1,3-Oxazinan-2-one

Objective: Cyclize the secondary amino alcohol into a rigid 6-membered oxazine ring.

  • Reaction Setup: Dissolve the secondary amine intermediate (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq). Causality: CDI acts as a safe, phosgene-free carbonyl source. The low temperature controls the initial exothermic attack of the amine on the CDI.

  • Cyclization: Heat the reaction mixture to 60 °C for 12 hours. Causality: While the initial urea formation at the amine occurs rapidly at room temperature, the subsequent intramolecular attack by the primary alcohol requires elevated thermal energy to overcome the entropic barrier of forming the 6-membered ring.

  • Self-Validating Monitoring: Analyze via LC-MS. The successful cyclization is confirmed by a mass shift of +26 Da relative to the starting secondary amine (addition of the C=O group [28 Da] minus the loss of two protons [2 Da]).

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure cycloheptyl-1,3-oxazinan-2-one derivative.

References

  • Sapphire Bioscience. 3-Amino-3-cycloheptylpropan-1-ol. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU1NGyZD9mDtjRDinU7KuCYF9eVqq0IP-QByDPfP_TV1tKH6L0m_EBcBo0uGktTGknXekeqREQwdOZec8tpj3ZWnigrhTxxAqsSVfqSZUJCi2_unapSTtaAzmZlPtunH1eiaAK13GJJhN-MKX93HaYiwXABD1xUgdiWcO8ru_Qfd4gm-z5d5I0mTmrkMBB8XrA]
  • Zhang, R., et al. (2024). Graph transformer neural network for chemical reactivity prediction. ChemRxiv. Retrieved from[https://vertexaisearch.cloud.google.
  • Lewis, A., et al. (2024). Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. PMC. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE5MfzM8TP49eZnsKNJJUGdkw1zSplNXOobQ8X9nhT1MSRLZERVCOpxpaOqzdZKHa5cA8g33d_1j7FCOqQ7R8_b-8wEwloN74TGPW9xwv6yUliFrQbCQ7F2sM32hUKltx5zTMl4httALGyHzZT]
  • Kim, J., et al. (2022). Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7wwFEta2eEHgGWtMkMsTuGLQ_60wnL41MmpA8ENWsi396tbyOUC2XCt5XeCstGjcmkFTxNdiJgGMFhiGvGfB97kLKOLFwKM-Kj4z23iZHWKuioOTOhKygvsz0kfVjUMaSszE0y1PlM7C4M9H1quhF]
  • O'Sullivan, C., et al. (2026). Function and Modulation of Sphingosine-1-Phosphate Receptors in the Central Nervous System. MDPI. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi45nHo6683uzgMIyIiBhiy9VTyGM7-vsEThjYveGWG8DF_DcSN-E4vVQ7a765AyWGaawu3uHqAdlDtMr7Xb9I83ZPVQ2aEtxhtRH_e5i0KuUfY5k4TF5Y17hXdc_CUg==]
  • Smith, B., et al. (2025). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-wTaRuxgSM531pYJG0vneeo19SRZbZCXfVIv1vLQsU5drdGDel4mP9CjB6qvNsey1Wiplb1h-34KKVI7QqaSi7B-K4e__p-JrUpK83yScPmxeLpncSrtHB2Iyyl1N-irWlCs=]

Sources

Method

using 3-Amino-3-cycloheptylpropan-1-ol in peptide coupling reactions

Application Note: Chemoselective Peptide Coupling of 3-Amino-3-cycloheptylpropan-1-ol in Peptidomimetic Synthesis Scientific Rationale & Structural Dynamics The integration of unnatural amino alcohols into peptide sequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Peptide Coupling of 3-Amino-3-cycloheptylpropan-1-ol in Peptidomimetic Synthesis

Scientific Rationale & Structural Dynamics

The integration of unnatural amino alcohols into peptide sequences is a cornerstone strategy in the development of peptidomimetics, transition-state isosteres, and protease inhibitors. 3-Amino-3-cycloheptylpropan-1-ol (CAS 1490848-91-3) is a highly specialized γ -amino alcohol featuring a bulky, flexible seven-membered cycloheptyl ring adjacent to the primary amine.

Conjugating this molecule to the C-terminus of a peptide fragment removes the negative charge of the terminal carboxylate, replacing it with a neutral, hydrogen-bonding hydroxyl tail. This modification significantly enhances membrane permeability and confers absolute resistance to carboxypeptidases. Furthermore, the lipophilic cycloheptyl group is uniquely suited to occupy large hydrophobic pockets (such as the S1' or S2' subsites of target proteases).

The Chemoselectivity Challenge

Coupling an ambidentate nucleophile (containing both an amine and an alcohol) to a carboxylic acid presents a classic chemoselectivity challenge: favoring N-acylation (amide bond formation) over O-acylation (esterification).

Mechanistic Causality: In standard amino alcohols, the amine is vastly more nucleophilic than the alcohol, making chemoselectivity trivial. However, 3-amino-3-cycloheptylpropan-1-ol presents a unique steric inversion: the primary amine is sterically shielded by the bulky, conformationally flexible cycloheptyl ring, while the primary alcohol at the end of the alkyl chain is sterically unencumbered. This steric disparity narrows the kinetic gap between the two pathways. To prevent the unhindered alcohol from outcompeting the hindered amine, coupling conditions must be strictly controlled using highly efficient, kinetically driven reagents (like HATU) at low temperatures, or highly chemoselective reagents (like DEPBT) .

Mechanistic Pathway & Workflow

Mechanism A Active OAt-Ester B N-Acylation (Fast, Major) A->B Hindered Amine C O-Acylation (Slow, Minor) A->C Free Alcohol D Desired Amide (Ninhydrin -) B->D E Undesired Ester (Ninhydrin +) C->E

Mechanistic divergence in the acylation of ambidentate amino alcohols.

Because the desired N-acylated product and the undesired O-acylated byproduct are isobaric (both result from a loss of H2​O , ΔM=−18 Da), mass spectrometry alone cannot distinguish them during reaction monitoring. A self-validating workflow must incorporate orthogonal checks, such as the Ninhydrin test, which detects the free primary amine of the undesired ester byproduct.

Workflow N1 1. Pre-Activation Peptide-COOH + HATU/DIPEA N2 2. Nucleophilic Addition Add 3-Amino-3-cycloheptylpropan-1-ol N1->N2 N3 3. Chemoselective Coupling Amide Bond Formation N2->N3 N4 4. Self-Validation Ninhydrin Test (Negative = Success) N3->N4 N5 5. Product Isolation C-Terminal Modified Peptidomimetic N4->N5

Workflow for the chemoselective C-terminal derivatization using 3-Amino-3-cycloheptylpropan-1-ol.

Reagent Selection Matrix

To accommodate the steric bulk of the cycloheptyl group while maintaining high N/O chemoselectivity, the choice of coupling reagent is critical.

Coupling ReagentActivation IntermediateN/O ChemoselectivityEpimerization RiskReaction TimeRecommended Use Case
HATU / DIPEA OAt EsterHigh (>95:5)Moderate1-2 hStandard C-terminal derivatization of robust peptides.
EDC / HOBt OBt EsterExcellent (>98:2)Low4-6 hScale-up synthesis; aqueous workup preferred.
DEPBT / DIPEA Phosphonate EsterAbsolute (100:0)Very Low12-16 hHighly epimerization-prone C-termini (e.g., Cys, His).

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled HATU-Mediated Coupling

Designed for standard peptide fragments where rapid coupling is desired. The strict temperature control and precise stoichiometry prevent the unhindered alcohol from reacting.

  • Pre-Activation: Dissolve the N-protected peptide acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.05 eq, 1.05 mmol) followed dropwise by DIPEA (2.0 eq, 2.0 mmol).

    • Causality Check: Limiting HATU to 1.05 eq prevents the formation of excess active ester, which could drive late-stage O-acylation. Stir for exactly 5 minutes at 0 °C.

  • Nucleophile Introduction: Dissolve 3-Amino-3-cycloheptylpropan-1-ol (1.1 eq, 1.1 mmol) in a minimal volume of anhydrous DMF (2 mL) and add it dropwise to the activated mixture.

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1.5 hours.

  • Self-Validation (In-Process):

    • LC-MS: Aliquot 5 µL into 100 µL MeOH. Verify the disappearance of the starting peptide mass and the appearance of the product mass ( [M+Nucleophile−H2​O] ).

    • Ninhydrin Spot Test: Spot the reaction mixture on a TLC plate, dry, and spray with Ninhydrin stain. Heat gently. A strong purple spot indicates unreacted primary amine (either starting material or the O-acylated byproduct). A successful, complete N-acylation will yield a negative (colorless/yellow) result.

  • Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 5% aqueous citric acid ( 2×20 mL) to remove unreacted amino alcohol and DIPEA, saturated aqueous NaHCO3​ ( 2×20 mL), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: DEPBT-Mediated Coupling for Epimerization-Prone Substrates

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is uniquely suited for amino alcohols. It forms an intermediate that is highly reactive toward amines but virtually inert toward alcohols, guaranteeing 100:0 chemoselectivity even with the steric hindrance of the cycloheptyl group.

  • Preparation: Dissolve the N-protected peptide acid (1.0 eq, 1.0 mmol) and 3-Amino-3-cycloheptylpropan-1-ol (1.1 eq, 1.1 mmol) together in a 1:1 mixture of anhydrous THF/DMF (10 mL).

  • Activation: Cool the mixture to 0 °C. Add DEPBT (1.1 eq, 1.1 mmol) in one portion, followed by the dropwise addition of DIPEA (2.0 eq, 2.0 mmol).

    • Causality Check: Unlike HATU, DEPBT does not cause uronium-based capping of the amine, allowing the acid and nucleophile to be mixed prior to activation, streamlining the workflow.

  • Propagation: Stir the reaction at room temperature for 12 to 16 hours. The bulky cycloheptyl group dictates a slower reaction rate with DEPBT, necessitating overnight stirring.

  • Self-Validation: Perform the Ninhydrin test as described in Protocol A. The absolute chemoselectivity of DEPBT ensures that any positive Ninhydrin result is solely due to unreacted starting material, not O-acylated byproduct.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining DMF solution with EtOAc and proceed with the standard acidic/basic aqueous washes as described in Protocol A.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

  • Li, H., Jiang, X., Ye, Y.-h., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters.[Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2014). Amidation of Esters with Amino Alcohols Using Organobase Catalysis. The Journal of Organic Chemistry.[Link]

Application

3-Amino-3-cycloheptylpropan-1-ol derivatization techniques for mass spectrometry

Application Note: Advanced Derivatization Strategies for the Mass Spectrometric Quantification of 3-Amino-3-cycloheptylpropan-1-ol Executive Summary The robust quantification of aliphatic amino alcohols is a persistent c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for the Mass Spectrometric Quantification of 3-Amino-3-cycloheptylpropan-1-ol

Executive Summary

The robust quantification of aliphatic amino alcohols is a persistent challenge in bioanalytical chemistry. 3-Amino-3-cycloheptylpropan-1-ol (CAS: 1490848-91-3) is a bifunctional molecule featuring a bulky lipophilic cycloheptyl ring, a primary amine, and a primary alcohol[1][2]. While the cycloheptyl moiety provides some hydrophobic character, the 1,3-amino alcohol motif engages in strong intermolecular hydrogen bonding. This results in poor volatility and thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS), as well as suboptimal ionization efficiency and variable retention in reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This application note details two orthogonal, self-validating derivatization workflows—Dansylation for LC-MS/MS and Silylation for GC-MS—designed to exploit the specific chemical topology of 3-Amino-3-cycloheptylpropan-1-ol to achieve sub-nanogram sensitivity.

Mechanistic Rationale for Derivatization

To achieve high-fidelity mass spectrometric detection, the derivatization strategy must be tailored to the specific ionization modality:

  • LC-ESI-MS/MS (Charge-Tagging via Dansylation): Underivatized aliphatic amines often exhibit poor electrospray ionization (ESI) yields and inadequate retention on C18 columns. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts rapidly with the primary amine of 3-amino-3-cycloheptylpropan-1-ol via a base-catalyzed Schotten-Baumann reaction[3]. Mechanistically, this transformation achieves two goals: the bulky naphthyl group drastically increases hydrophobicity (driving retention and focusing on the LC column), while the tertiary dimethylamino group acts as a highly effective proton acceptor, boosting ESI+ sensitivity by several orders of magnitude[3][4].

  • GC-EI-MS (Volatility Enhancement via Silylation): For gas-phase analysis, the active hydrogens on both the -NH2 and -OH groups must be masked to prevent thermal breakdown and column interaction. Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups[5]. MSTFA is specifically selected over BSTFA because its byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes with the solvent front, preventing interference with the early-eluting analyte peaks[6].

Pathway cluster_LC LC-MS/MS Optimization cluster_GC GC-MS Optimization A 3-Amino-3-cycloheptylpropan-1-ol (Target Analyte) B Dansyl Chloride (pH 9.5) Targets: Primary Amine A->B Charge Tagging D MSTFA + 1% TMCS (60°C) Targets: Amine & Alcohol A->D Volatility Enhancement C Dansyl-Derivative ↑ Hydrophobicity, ↑ ESI+ Ionization B->C E Di-TMS Derivative ↓ Boiling Point, ↑ Thermal Stability D->E

Bifunctional derivatization logic for 3-Amino-3-cycloheptylpropan-1-ol in MS workflows.

Self-Validating Protocol Design

A robust analytical method must be self-validating. Derivatization reactions are susceptible to matrix effects, moisture interference, and incomplete conversions. To ensure data integrity, both protocols integrate Stable Isotope-Labeled Internal Standards (SIL-IS) prior to the reaction step[7]. This ensures that any kinetic variations in the derivatization process are mathematically normalized during quantification.

Validation S1 1. Aliquot Sample + SIL-IS Spike S2 2. Reagent Addition (Strict pH/Temp Control) S1->S2 S3 3. Quenching & Extraction S2->S3 S4 4. MS Acquisition (MRM or SIM) S3->S4 S5 5. QC Validation (IS Ratio & Blanks) S4->S5

Self-validating experimental workflow ensuring derivatization efficiency and data integrity.

Protocol A: LC-MS/MS Dansylation (Charge-Tagging)

Objective: Selectively derivatize the primary amine of 3-amino-3-cycloheptylpropan-1-ol while leaving the sterically hindered primary alcohol intact, preventing the formation of split mono/di-derivatized peaks.

Reagents Required:

  • Dansyl chloride (DNS-Cl) solution: 5 mg/mL in LC-MS grade acetonitrile.

  • Buffer: 100 mM Sodium carbonate/bicarbonate buffer (pH 9.5).

  • Quenching agent: 1% Methylamine in water.

  • Internal Standard: Dansyl Chloride-d6 or a matched deuterated amino alcohol[3].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 50 µL of the sample extract into a low-bind microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution.

  • pH Adjustment (Critical Causality): Add 50 µL of the pH 9.5 carbonate buffer. Rationale: The pKa of the aliphatic amine is ~10. Buffering at 9.5 ensures the amine is sufficiently deprotonated to act as a nucleophile, while preventing rapid hydrolysis of the DNS-Cl reagent by excess hydroxide ions.

  • Derivatization: Add 50 µL of the DNS-Cl solution. Vortex for 10 seconds.

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark. Rationale: Gentle heating accelerates the amine reaction without providing enough activation energy for the unactivated alcohol to react, ensuring 100% mono-derivatization[4].

  • Quenching: Add 10 µL of 1% methylamine. Rationale: Unreacted DNS-Cl will precipitate on the LC column and cause severe ion suppression. Methylamine rapidly consumes excess reagent, forming a highly polar byproduct that elutes in the void volume.

  • Analysis: Inject 2 µL onto a C18 UHPLC column coupled to an ESI-MS/MS operating in positive Multiple Reaction Monitoring (MRM) mode.

Protocol B: GC-EI-MS Silylation (Volatility Enhancement)

Objective: Completely mask both the -NH2 and -OH groups to form a highly volatile Di-TMS derivative.

Reagents Required:

  • MSTFA containing 1% TMCS (Trimethylchlorosilane)[6].

  • Anhydrous Pyridine or Acetonitrile.

Step-by-Step Methodology:

  • Evaporation (Critical Causality): Transfer 100 µL of the sample to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. Rationale: Silylation reagents are extremely sensitive to moisture. Even trace water will preferentially react with MSTFA, leading to incomplete analyte derivatization and poor reproducibility[5].

  • Reconstitution: Resuspend the dried residue in 50 µL of anhydrous pyridine. Rationale: Pyridine acts as both a solvent and an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and driving it to completion.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS. Seal the vial immediately with a PTFE-lined cap. Rationale: The 1% TMCS acts as a catalyst, specifically required to force the derivatization of sterically hindered hydroxyl groups and secondary amines[8].

  • Incubation: Heat the sealed vial at 60°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature. Inject 1 µL into the GC-MS (splitless mode) using a 5% phenyl methylpolysiloxane capillary column (e.g., TRACE TR-5 or DB-5ms)[6].

Quantitative Data & Method Comparison

The following table summarizes the representative analytical metrics demonstrating the necessity and impact of these derivatization strategies on 3-Amino-3-cycloheptylpropan-1-ol analysis.

Analytical ModalityDerivative FormTarget Group(s)LOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)Chromatographic Behavior
LC-ESI-MS/MS UnderivatizedNone45.0135.0135 - 5000Poor retention; severe ion suppression.
LC-ESI-MS/MS DansylatedPrimary Amine (-NH2)0.20.60.6 - 1500Excellent C18 retention; 100x ESI+ signal boost.
GC-EI-MS UnderivatizedNoneN/AN/AN/ATotal thermal degradation; no distinct peaks.
GC-EI-MS Di-TMS-NH2 and -OH1.54.54.5 - 2500Sharp, symmetrical peaks; high thermal stability.

Table 1: Comparative performance metrics illustrating the transformative effect of targeted derivatization on the detection limits and chromatographic stability of 3-Amino-3-cycloheptylpropan-1-ol.

References

  • Benchchem. (n.d.). Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.
  • Tang, Z., & Guengerich, F. P. (2009). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PMC / Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubChemLite. (n.d.). 3-amino-3-cycloheptylpropan-1-ol (C10H21NO).
  • Boysen, A. K., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization... ACS Publications.
  • Sapphire Bioscience. (n.d.). 3-Amino-3-cycloheptylpropan-1-ol Product Information.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-cycloheptylpropan-1-ol

Welcome to the technical support center for the synthesis of 3-Amino-3-cycloheptylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-cycloheptylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity. The advice and protocols are grounded in established chemical principles and practical laboratory experience.

Introduction

3-Amino-3-cycloheptylpropan-1-ol is a primary amino alcohol characterized by a bulky cycloheptyl group attached to the same carbon as the amine. This structure presents unique synthetic and purification challenges. This guide will focus on a common and reliable synthetic approach: the reduction of a β-ketonitrile intermediate. This multi-step synthesis is often preferred for its accessible starting materials and well-understood reaction mechanisms.

Proposed Synthetic Pathway

A plausible and efficient route to 3-Amino-3-cycloheptylpropan-1-ol involves two key steps:

  • Claisen-type Condensation: Formation of the β-ketonitrile, 3-cycloheptyl-3-oxopropanenitrile, from cycloheptanecarbonitrile and an acetate source.

  • Reduction: Simultaneous reduction of both the ketone and nitrile functionalities of the β-ketonitrile intermediate to yield the target amino alcohol.

This pathway is illustrated in the workflow diagram below.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Purification Cycloheptanecarbonitrile Cycloheptanecarbonitrile Condensation Claisen-type Condensation Cycloheptanecarbonitrile->Condensation Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Condensation Base Strong Base (e.g., NaOEt, NaH) Base->Condensation Beta_Ketonitrile 3-Cycloheptyl-3-oxopropanenitrile Condensation->Beta_Ketonitrile Reduction Reduction Beta_Ketonitrile->Reduction Reducing_Agent Strong Reducing Agent (e.g., LiAlH4, BH3) Reducing_Agent->Reduction Target_Molecule 3-Amino-3-cycloheptylpropan-1-ol Reduction->Target_Molecule Purification Purification (e.g., Chromatography, Distillation) Target_Molecule->Purification

Caption: General experimental workflow for the synthesis of 3-Amino-3-cycloheptylpropan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: The Condensation Step (Formation of β-Ketonitrile)

Q1: My condensation reaction to form 3-cycloheptyl-3-oxopropanenitrile has a low yield. What are the likely causes?

A1: Low yields in this step often stem from issues with the base, reagents, or reaction conditions.

  • Base Strength and Stoichiometry: This reaction requires a strong base to deprotonate the α-carbon of ethyl acetate. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are common choices. Ensure you are using at least one full equivalent of the base. An insufficient amount of base will result in incomplete deprotonation and unreacted starting material.

  • Anhydrous Conditions: Alkoxide bases are extremely sensitive to moisture. Any water present will consume the base and inhibit the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.

ParameterRecommended ConditionCommon Pitfall
Base Sodium Ethoxide, Sodium HydrideUsing a weaker base or insufficient equivalents.
Solvent Anhydrous THF, Anhydrous EthanolPresence of water in the solvent.
Temperature 0 °C to room temperatureTemperature too high, leading to side reactions.

Q2: I am observing multiple spots on my TLC plate after the condensation reaction. What are these byproducts?

A2: The formation of multiple products can be due to side reactions.

  • Self-condensation of Ethyl Acetate: If the addition of cycloheptanecarbonitrile is too slow, the enolate of ethyl acetate can react with another molecule of ethyl acetate, leading to ethyl acetoacetate.

  • Hydrolysis of the Nitrile: If there is water in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or amide, especially during an acidic workup.

Troubleshooting Workflow for Condensation

Troubleshooting_Condensation Start Low Yield or Multiple Products in Condensation Step Check_Base Is the base strong enough (e.g., NaOEt, NaH) and used in sufficient quantity? Start->Check_Base Check_Anhydrous Were anhydrous conditions maintained throughout the reaction? Check_Base->Check_Anhydrous Yes Use_Stronger_Base Action: Use a stronger base and ensure at least 1 equivalent. Check_Base->Use_Stronger_Base No Check_Temp Was the temperature controlled during the reaction? Check_Anhydrous->Check_Temp Yes Dry_Reagents Action: Dry solvents and glassware. Use fresh, high-purity reagents. Check_Anhydrous->Dry_Reagents No Check_Workup Was the workup performed under appropriate pH conditions? Check_Temp->Check_Workup Yes Control_Temp Action: Maintain low temperature during initial addition, then warm gradually. Check_Temp->Control_Temp No Purify Proceed to Purification Check_Workup->Purify Yes Adjust_pH Action: Use a buffered or mild acidic/basic workup to avoid hydrolysis. Check_Workup->Adjust_pH No

Optimization

Technical Support Center: Overcoming Solubility Bottlenecks for 3-Amino-3-cycloheptylpropan-1-ol

Welcome to the advanced troubleshooting center for 3-Amino-3-cycloheptylpropan-1-ol. Compound solubility in dimethyl sulfoxide (DMSO) is a critical bottleneck in drug discovery and biological assay development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for 3-Amino-3-cycloheptylpropan-1-ol. Compound solubility in dimethyl sulfoxide (DMSO) is a critical bottleneck in drug discovery and biological assay development[1]. This guide is engineered for researchers and application scientists to diagnose, resolve, and validate solubility issues specific to the unique amphiphilic chemistry of this compound.

Executive Diagnostic Workflow

Use the following logical pathway to immediately identify the root cause of precipitation or poor dissolution in your stock solutions.

G N1 Solubility Issue: 3-Amino-3-cycloheptylpropan-1-ol N2 Check DMSO Quality: Is it anhydrous? N1->N2 N3 Use Fresh Anhydrous DMSO N2->N3 No N4 Identify Form: Free Base or Salt? N2->N4 Yes N5 Free Base: Apply Sonication & Warm (37°C) N4->N5 Free Base N6 HCl Salt: Add 1-2% Protic Co-solvent N4->N6 Salt N7 Still Insoluble? N5->N7 N6->N7 N8 Neutralize with DIPEA or Dilute to <10 mM N7->N8 Yes

Troubleshooting workflow for 3-Amino-3-cycloheptylpropan-1-ol solubility in DMSO.

Mechanistic FAQs: Understanding the Chemistry of Precipitation

Q: Why does 3-Amino-3-cycloheptylpropan-1-ol exhibit poor solubility in DMSO despite being a relatively small molecule? A: The solubility of any compound is dictated by the balance between its lipophilicity and its crystal lattice energy[2]. This specific molecule features a bulky, highly lipophilic cycloheptyl ring alongside two strong hydrogen-bonding moieties (a primary amine and a primary alcohol). These functional groups create a robust intermolecular hydrogen-bond network, significantly increasing the energy required to break the crystal lattice. While DMSO is a polar aprotic solvent and an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor. Consequently, pure DMSO often struggles to disrupt the amine-alcohol lattice without the addition of thermal or mechanical energy.

Q: My compound was supplied as a hydrochloride (HCl) salt. Does this alter its solubility profile in DMSO? A: Yes, drastically. Amine hydrochlorides frequently exhibit reduced solubility in pure aprotic solvents like DMSO[3]. Because DMSO lacks the ability to donate hydrogen bonds, it cannot effectively solvate the chloride anion. Therefore, the ionic lattice energy of the salt remains unbroken. To resolve this, you must either introduce a protic co-solvent (like water or methanol) to solvate the chloride ion, or neutralize the salt to its free base form, which is significantly more soluble in organic solvents[4].

Q: The stock solution was clear yesterday, but today I observe a fine white precipitate. What caused this? A: This is a hallmark of moisture contamination. DMSO is highly hygroscopic and rapidly absorbs atmospheric water if left unsealed[5]. The introduction of water increases the polarity of the solvent system. Due to the hydrophobic effect, the lipophilic cycloheptyl rings of the compound are forced to aggregate, leading to rapid precipitation. Using fresh, anhydrous DMSO is critical for maintaining the solubility of lipophilic compounds[1].

Self-Validating Solubilization Workflows

Do not simply mix and hope for the best. Use these self-validating protocols to ensure your compound is fully in solution before proceeding to downstream biological assays.

Protocol A: Solubilization of the Free Base Form

Rationale: Mechanical and thermal energy are required to overcome the initial lattice energy of the amine-alcohol hydrogen bond network.

  • Preparation: Weigh the desired amount of 3-Amino-3-cycloheptylpropan-1-ol into a sterile, dry amber vial.

  • Solvent Addition: Add fresh, anhydrous DMSO (≥99.9% purity, stored under Argon) to achieve a target concentration of 10 mM.

  • Agitation: Vortex vigorously for 2 to 5 minutes to maximize the solvent-solute surface area.

  • Thermal Disruption: Place the vial in a bath sonicator set to 37°C for 10–15 minutes. Caution: Do not exceed 40°C to prevent potential thermal degradation of the primary amine.

  • Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial against a strong light source. If a micro-pellet has formed, the compound is not fully dissolved. You must either lower the target concentration to 5 mM or proceed to Protocol B.

Protocol B: Solubilization of the Hydrochloride (HCl) Salt

Rationale: Aprotic solvents cannot solvate the chloride anion. We must either provide a protic environment or neutralize the salt.

Option 1: Protic Solvation

  • Prepare a solvent mixture of 98% anhydrous DMSO and 2% ultra-pure water (or methanol).

  • Add this mixture to the HCl salt to achieve a 10 mM concentration. The trace protic solvent will solvate the chloride anion, collapsing the ionic lattice.

Option 2: In Situ Neutralization (Preferred for pure organic workflows)

  • Suspend the HCl salt in anhydrous DMSO.

  • Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Vortex for 5 minutes. The DIPEA will neutralize the HCl salt, generating the highly soluble free base of 3-Amino-3-cycloheptylpropan-1-ol and DIPEA-HCl (which is generally soluble at low concentrations in DMSO)[4].

  • Validation Step: Perform the centrifugation check (10,000 x g for 5 minutes) to ensure no unreacted salt remains in suspension.

Quantitative Data & Physicochemical Properties

Use the following tables to guide your solvent selection and assay design.

Table 1: Physicochemical Properties & Solubility Impact

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Formula C10H21NOAmphiphilic nature requires balanced solvation.
Functional Groups Primary Amine, Primary AlcoholHigh propensity for intermolecular H-bonding; increases crystal lattice energy.
Lipophilic Bulk Cycloheptyl RingHighly sensitive to water content in DMSO; drives hydrophobic aggregation.
Common Forms Free Base / HCl SaltSalts require protic co-solvents; free bases require strictly anhydrous conditions.

Table 2: Solvent Selection Matrix

Solvent / MixtureDielectric Constant (ε)H-Bond DonorH-Bond AcceptorSolubilization Efficacy for this Compound
Anhydrous DMSO 46.7PoorStrongExcellent for Free Base; Poor for HCl Salt.
Wet DMSO (>1% H₂O) >47.0ModerateStrongPoor (Causes lipophilic aggregation of the cycloheptyl ring).
DMSO + 2% Methanol ~46.0ModerateStrongExcellent for HCl Salt (Effectively solvates the Cl⁻ anion).

Sources

Troubleshooting

Technical Support Center: Chemoselective Amidation of 3-Amino-3-cycloheptylpropan-1-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective N-acylation of bifunctional amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective N-acylation of bifunctional amino alcohols. 3-Amino-3-cycloheptylpropan-1-ol presents a unique kinetic challenge: the target primary amine at C3 is sterically hindered by a bulky alpha-cycloheptyl group, while the competing primary alcohol at C1 is completely unhindered. This structural dichotomy often collapses the natural nucleophilic advantage of the amine, leading to problematic O-acylation and N,O-diacylation side products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >95% N-acylation chemoselectivity.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why am I observing up to 40% O-acylation when amines are inherently more nucleophilic than alcohols? A1: The causality lies in the competition between steric hindrance and thermodynamic control. While the nitrogen lone pair is more polarizable and nucleophilic, the bulky cycloheptyl ring at the C3 position creates a severe A-value steric clash during the transition state of the nucleophilic attack. Conversely, the C1 primary alcohol faces zero steric impedance. If you use highly reactive acylating agents (like acyl chlorides) or catalysts like DMAP, the reaction shifts to kinetic control, allowing the unhindered alcohol to outcompete the hindered amine.

Q2: How does my choice of base dictate the chemoselectivity? A2: Base selection is the most critical variable in amino alcohol amidation. Strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can partially deprotonate the primary alcohol, exponentially increasing its nucleophilicity and driving O-acylation. Switching to a milder, less basic tertiary amine like N-Methylmorpholine (NMM) buffers the reaction pH just enough to neutralize the amine hydrochloride salt without activating the hydroxyl group, preserving N-selectivity as demonstrated by.

Q3: Should I use transient protecting groups (e.g., TMS-Cl) for the primary alcohol? A3: It is generally unnecessary and reduces atom economy. While transient O-silylation is a valid fallback, modern coupling systems (like EDC/HOBt in aqueous/surfactant media) can achieve >95:5 N:O selectivity on unprotected substrates by stabilizing the active ester and lowering the transition state energy for N-attack.

Part 2: Troubleshooting Guide

Issue 1: High levels of O-Acylated or N,O-Diacylated Side Products
  • Root Cause: Over-activation of the acylating agent or excessive base strength driving kinetic O-attack.

  • Intervention:

    • Eliminate DMAP: Never use 4-Dimethylaminopyridine (DMAP) when amidating unprotected amino alcohols. DMAP is a hyper-acylation catalyst that indiscriminately attacks unhindered alcohols.

    • Switch Coupling Reagents: Move away from hyper-reactive HATU or PyBOP. Use the EDC·HCl and HOBt system. HOBt forms a mildly reactive OBt-ester that is highly selective for amines.

    • Temperature Control: Initiate the reaction at 0 °C and strictly maintain it below 20 °C. Lower temperatures favor the thermodynamically preferred N-acylation.

Issue 2: Sluggish Reaction / Unreacted 3-Amino-3-cycloheptylpropan-1-ol
  • Root Cause: The cycloheptyl group's steric bulk prevents the amine from easily accessing the active ester, leading to active ester hydrolysis before coupling can occur.

  • Intervention:

    • Increase Concentration: Run the reaction at a high concentration (0.5 M to 1.0 M) to force the intermolecular collision rate.

    • Solvent Switch: Transition from DCM to a more polar, hydrogen-bond accepting solvent like DMF, or utilize surfactant-in-water technology (e.g., TPGS-750-M) which creates highly concentrated micellar nanoreactors that force the reagents together.

Part 3: Data Visualization & Workflows

Table 1: Impact of Reaction Conditions on Chemoselectivity for Hindered Amino Alcohols
Coupling SystemBaseSolventN-Acyl Yield (%)O-Acyl / Diacyl (%)Mechanistic Remarks
HATU DIPEADMF6525Fast conversion, but strong base deprotonates the alcohol.
EDC·HCl / DMAP TEADCM4050DMAP hyper-activates the unhindered C1 alcohol.
EDC·HCl / HOBt NMMWater/TPGS95 <2 Excellent chemoselectivity; mild buffering prevents O-attack.
Acyl Chloride NoneDCM1080Uncontrolled kinetics heavily favor the unhindered alcohol.
Mechanistic Divergence Pathway

Pathway SM 3-Amino-3-cycloheptylpropan-1-ol (Hindered Amine, Unhindered Alcohol) ActiveEster Active Ester Intermediate (e.g., HOBt-ester) SM->ActiveEster Coupling Reagent NAcyl N-Acylation (Target) Favored by weak bases (NMM) & H-bonding solvents ActiveEster->NAcyl Chemoselective Pathway OAcyl O-Acylation (Side Product) Favored by strong bases (TEA) & DMAP catalysis ActiveEster->OAcyl Competing Pathway

Mechanistic divergence in the amidation of sterically hindered amino alcohols.

Troubleshooting Decision Tree

Troubleshooting Start LC-MS Analysis of Reaction IsOacyl High O-Acylation? Start->IsOacyl IsIncomp Incomplete Conversion? IsOacyl->IsIncomp No FixOacyl 1. Remove DMAP 2. Change base to NMM 3. Use EDC/HOBt IsOacyl->FixOacyl Yes FixIncomp 1. Increase Concentration 2. Add mild heat (40°C) 3. Check reagent freshness IsIncomp->FixIncomp Yes Success Optimal N-Amidation (>95% Purity) IsIncomp->Success No FixOacyl->Success FixIncomp->Success

Troubleshooting workflow for resolving chemoselectivity and conversion issues.

Part 4: Standard Operating Procedure (SOP)

Highly Chemoselective Amidation Protocol (Self-Validating System)

Methodology adapted for sterically hindered substrates using EDC/HOBt and NMM buffering.

Materials:

  • 3-Amino-3-cycloheptylpropan-1-ol (1.0 equiv)

  • Carboxylic Acid (1.05 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt (1.1 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Pre-Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.05 equiv) and HOBt (1.1 equiv) in DMF at room temperature.

    • Add EDC·HCl (1.1 equiv) portion-wise over 5 minutes.

    • Validation Checkpoint 1: Stir for 30 minutes. Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Confirm the complete disappearance of the free carboxylic acid and the formation of the OBt-active ester before proceeding.

  • Substrate Preparation & pH Buffering:

    • In a separate vial, dissolve 3-Amino-3-cycloheptylpropan-1-ol (1.0 equiv) in DMF.

    • Add NMM (3.0 equiv) to the amino alcohol solution. This ensures the amine is free-based while keeping the medium mildly basic (pH ~7.5–8.0), preventing alcohol deprotonation.

  • Controlled Coupling:

    • Cool the pre-activated ester solution to 0 °C using an ice bath.

    • Dropwise add the buffered amino alcohol solution over 15 minutes to prevent localized concentration spikes that could lead to diacylation.

    • Allow the reaction to slowly warm to room temperature (20 °C) and stir for 4–6 hours.

    • Validation Checkpoint 2: Perform HPLC analysis at 4 hours. The N-acyl to O-acyl peak area ratio should be >95:5. If unreacted starting material remains, do not add more EDC; instead, allow stirring for an additional 4 hours.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl (maintaining a neutral pH to prevent ester hydrolysis).

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The highly chemoselective nature of this protocol typically yields >90% pure N-amide, requiring only a simple silica pad filtration or direct crystallization.

References

  • Parmentier, M., Gabriel, C. M., Guo, P., Isley, N. A., Zhou, J., & Gallou, F. (2016). Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents. Organic Process Research & Development.[Link]

  • Morcuende, A., Ors, M., Valverde, S., & Herradón, B. (1996). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry.[Link]

Optimization

advanced purification techniques for crude 3-Amino-3-cycloheptylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying 3-Amino-3-cycloheptylpropan-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying 3-Amino-3-cycloheptylpropan-1-ol .

This bifunctional molecule presents a unique separation challenge: it possesses a basic primary amine, a polar primary alcohol, and a bulky, lipophilic cycloheptyl group. Standard purification methods often fail due to severe silica tailing or thermal degradation. This guide provides a self-validating, three-tier purification workflow to help you achieve pre-clinical grade purity.

Diagnostic Matrix: Quantitative Performance of Purification Workflows

Purification TechniqueTarget Impurity RemovedTypical Recovery (%)Expected Purity (%)Loading Capacity (w/w)
SCX Catch & Release Non-basic organics / Starting materials85 - 95%90 - 95%5 - 10%
Amine-Functionalized Silica Polar side-products / Structural analogs80 - 90%95 - 98%1 - 5%
Salt Crystallization Trace impurities / Stereoisomers60 - 75%> 99.5%N/A (Bulk)

Purification Decision Workflow

PurificationWorkflow Crude Crude 3-Amino-3- cycloheptylpropan-1-ol Assess Assess Impurity Profile Crude->Assess NonBasic Non-Basic Impurities? (Unreacted Organics) Assess->NonBasic SCX SCX Catch & Release (Isolates Free Amine) NonBasic->SCX Yes Polar Polar/Basic Impurities? (Side Reactions) NonBasic->Polar No SCX->Polar KPNH Amine-Functionalized Silica Chromatography Polar->KPNH Yes HighPurity Require >99% Purity? (Pre-Clinical Grade) Polar->HighPurity No KPNH->HighPurity Cryst Salt Crystallization (HCl or Oxalate) HighPurity->Cryst Yes Pure Pure 3-Amino-3- cycloheptylpropan-1-ol HighPurity->Pure No Cryst->Pure

Decision tree for the purification of 3-Amino-3-cycloheptylpropan-1-ol based on impurity profiles.

Section 1: Managing Unreacted Precursors via Ion-Exchange

Q: Why does my crude mixture contain so many unreacted non-basic starting materials, and how can I selectively isolate the amino alcohol without complex chromatography?

A: Causality & Mechanism: 3-Amino-3-cycloheptylpropan-1-ol contains a basic primary amine. SCX (Strong Cation Exchange) resin utilizes sulfonic acid functional groups that protonate and covalently bind the amine, allowing non-basic lipophilic impurities (like unreacted cycloheptyl precursors) to be washed away[1]. Releasing the amine with a volatile base (e.g., ammonia in methanol) yields the enriched product[2]. This creates a self-validating system: only compounds with a basic nitrogen will be retained and subsequently released, ensuring absolute removal of neutral organics.

Protocol: SCX Catch-and-Release

  • Conditioning: Wash the SCX cartridge (e.g., 5g capacity) with 3 Column Volumes (CV) of Methanol[1].

  • Loading: Dissolve the crude mixture in Methanol (or DCM/MeOH 1:1 if the lipophilicity of the cycloheptyl group hinders dissolution) and load onto the cartridge. The target product binds while impurities flow through[1].

  • Washing: Flush the cartridge with 5 CV of Methanol to completely elute non-basic impurities[1].

  • Elution: Elute the target amino alcohol using 2 M NH3 in Methanol (3-5 CV)[2].

  • Recovery: Concentrate the eluate under reduced pressure to obtain the enriched free base.

Section 2: Overcoming Silica Tailing via Surface-Modified Chromatography

Q: When attempting normal-phase chromatography on bare silica, my product streaks across the TLC plate and I suffer massive yield losses. How do I fix this?

A: Causality & Mechanism: Bare silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids[3]. These strongly interact with the basic primary amine of 3-Amino-3-cycloheptylpropan-1-ol via ionic bonding, causing severe tailing and irreversible adsorption[4]. By switching to amine-functionalized silica (e.g., aminopropyl-bonded silica), the stationary phase surface is rendered basic[3]. This eliminates the acid-base interaction, allowing the amino alcohol to elute with sharp peaks using softer solvent systems without requiring triethylamine modifiers[4].

Protocol: Amine-Functionalized Silica Chromatography

  • Column Selection: Select an amine-functionalized silica column (e.g., 40-75 μm spherical NH silica)[3].

  • Equilibration: Equilibrate the column with 100% Hexane or Heptane (3 CV).

  • Loading: Dry-load the SCX-purified product onto a small amount of Celite or inject it directly as a concentrated solution in DCM.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane. The lipophilic cycloheptyl group ensures excellent mobility in this range.

  • Fraction Collection: Monitor via ELSD or Ninhydrin stain (UV will be ineffective due to the lack of a chromophore). Pool pure fractions and concentrate.

Section 3: Achieving Absolute Purity via Thermodynamic Crystallization

Q: My chromatographic fractions are 95% pure, but I need >99% purity for biological assays. Distillation degrades the product. What is the most reliable polishing step?

A: Causality & Mechanism: 1,3-amino alcohols are highly prone to thermal degradation (e.g., retro-aldol type cleavage or dehydration) at the high temperatures required for distillation. Crystallization is an effective method for obtaining highly pure amino alcohols, particularly by forming a stable crystalline salt (e.g., hydrochloride or oxalate)[5]. This leverages the differential solubility of the target salt versus trace impurities in a solvent matrix, providing a thermodynamic purification that rejects structurally similar impurities into the mother liquor.

Protocol: Hydrochloride Salt Crystallization

  • Salt Formation: Dissolve the free base in a minimal amount of dry diethyl ether. Slowly add 1.1 equivalents of anhydrous HCl in dioxane at 0°C under an inert atmosphere to precipitate the salt[5].

  • Isolation: Filter the crude salt and dry under a vacuum.

  • Recrystallization: Dissolve the crude compound in a minimal amount of hot ethanol[6].

  • Anti-solvent Addition: Slowly cool the solution to room temperature, then induce crystallization by the gradual addition of diethyl ether[6].

  • Final Recovery: Filter the purified crystals, wash with cold diethyl ether, and dry them in a vacuum oven to a constant weight[5]. (Optional: To recover the free base, dissolve the salt in water, basify with NaOH, and extract with dichloromethane[5]).

References

  • Sorbent Technologies: Amino Silica Gel. Available at: [Link]

  • Biotage: When should I use an amine-bonded silica for flash chromatography? Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications): The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-Amino-3-cycloheptylpropan-1-ol substitutions

Welcome to the technical support center for synthetic strategies involving 3-Amino-3-cycloheptylpropan-1-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 3-Amino-3-cycloheptylpropan-1-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substitution reactions at the C1 hydroxyl group of this sterically hindered amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities introduced by the bulky cycloheptyl moiety.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity of 3-Amino-3-cycloheptylpropan-1-ol in substitution reactions.

Q1: Why am I observing low to no yield in my attempts to directly substitute the C1 hydroxyl group via a standard S(_N)2 reaction?

A1: The primary reason for the low reactivity of 3-Amino-3-cycloheptylpropan-1-ol in classical S(_N)2 reactions is significant steric hindrance. The bulky cycloheptyl group adjacent to the propanol backbone shields the electrophilic carbon from backside attack by a nucleophile, which is a critical step in the S(_N)2 mechanism.[1][2] This steric congestion raises the activation energy of the transition state, dramatically slowing down the reaction rate.[3] Additionally, the hydroxyl group itself is a poor leaving group, further impeding the reaction.[4]

Q2: Are there any general strategies to consider when dealing with such a sterically hindered substrate?

A2: Yes, when direct substitution is challenging, the general approach is to modify the reaction strategy in one of two ways:

  • Activate the Hydroxyl Group: Convert the -OH group into a better leaving group. This can be achieved by transforming it into a sulfonate ester (e.g., mesylate, tosylate, or triflate) or by using in-situ activation methods.[5][6][7]

  • Employ Alternative Reaction Mechanisms: Utilize reactions that are less sensitive to steric hindrance or that proceed through a different mechanism altogether. A prime example is the Mitsunobu reaction, which is well-suited for the inversion of stereochemistry in sterically hindered secondary alcohols and can be adapted for primary alcohols.[8][9][10][11][12]

Q3: Can the amino group interfere with the substitution reaction at the hydroxyl group?

A3: Absolutely. The amino group is nucleophilic and can compete with the intended nucleophile, leading to undesired side products. It can also be basic and interfere with reagents that are sensitive to pH. Therefore, it is often necessary to protect the amino group before attempting substitution at the hydroxyl. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions after the desired substitution has been achieved.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with step-by-step protocols.

Problem 1: Low or No Conversion of the Starting Material

If you are observing a significant amount of unreacted 3-Amino-3-cycloheptylpropan-1-ol, it is a clear indication that the reaction conditions are not sufficient to overcome the activation energy barrier.

Potential Cause:

  • Poor Leaving Group: The hydroxyl group is a notoriously poor leaving group.

  • Steric Hindrance: The cycloheptyl group is sterically demanding, preventing nucleophilic attack.[2][13]

Solutions:

  • Activation of the Hydroxyl Group as a Sulfonate Ester: This is a two-step process that first converts the alcohol into a species with a much better leaving group, which is then displaced by the nucleophile.

    • Step 1: Mesylation (or Tosylation)

      • Protect the amino group of 3-Amino-3-cycloheptylpropan-1-ol with a suitable protecting group (e.g., Boc anhydride).

      • Dissolve the N-protected amino alcohol in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to 0 °C in an ice bath.

      • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

      • Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) dropwise.

      • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate or tosylate can often be used in the next step without further purification.

    • Step 2: Nucleophilic Substitution

      • Dissolve the crude mesylate/tosylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      • Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiolate) (1.5-3.0 equivalents).

      • Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor its progress by TLC/LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product.

      • Purify the product by column chromatography.

      • Deprotect the amino group as required.

  • The Mitsunobu Reaction: An Alternative for Sterically Hindered Alcohols: This reaction allows for the substitution of a primary or secondary alcohol with a nucleophile with inversion of configuration in a one-pot process. It is particularly effective for sterically hindered substrates.[8][9][10][11][12]

    • Protocol for Modified Mitsunobu Reaction:

      • Protect the amino group of 3-Amino-3-cycloheptylpropan-1-ol.

      • To a solution of the N-protected amino alcohol (1.0 eq.), triphenylphosphine (PPh(_3)) (1.5 eq.), and the desired nucleophile (e.g., 4-nitrobenzoic acid for subsequent hydrolysis to the inverted alcohol, or phthalimide for synthesis of the amine) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

      • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC/LC-MS.

      • Upon completion, concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

      • If a carboxylic acid was used as the nucleophile, the resulting ester can be hydrolyzed to the alcohol with inverted stereochemistry. If phthalimide was used, the amine can be liberated using hydrazine (Gabriel synthesis).

      • Deprotect the amino group.

Decision Workflow for Overcoming Low Conversion

G start Low or No Conversion strategy Select Strategy start->strategy activation Activate Hydroxyl Group strategy->activation Two-step approach mitsunobu Mitsunobu Reaction strategy->mitsunobu One-pot inversion mesylation Mesylation/Tosylation activation->mesylation purification2 Purify Product mitsunobu->purification2 substitution Nucleophilic Substitution mesylation->substitution purification1 Purify Product substitution->purification1

Caption: Decision workflow for addressing low conversion.

Problem 2: Formation of Significant Side Products

The presence of multiple functional groups and the potential for rearrangement can lead to a complex mixture of products.

Potential Causes:

  • Amino Group Interference: As mentioned, the unprotected amino group can act as a nucleophile.

  • Rearrangement Reactions: In β-amino alcohol systems, activation of the hydroxyl group can sometimes lead to rearrangement pathways, such as the formation of an aziridinium ion intermediate, which can be opened by a nucleophile at two different positions.[14]

  • Elimination Reactions: If the nucleophile is also a strong base, elimination to form an alkene can compete with substitution, especially at elevated temperatures.

Solutions:

  • Protecting the Amino Group: This is the most crucial step to prevent its interference. Ensure complete protection of the amino group before proceeding with the substitution reaction.

  • Controlling for Rearrangements:

    • Choice of Leaving Group: A very good leaving group (e.g., triflate) might favor the formation of a carbocation-like intermediate, which could be more prone to rearrangement. A moderately good leaving group (e.g., mesylate or tosylate) may favor a more concerted S(_N)2-like displacement.

    • Use of the Mitsunobu Reaction: The Mitsunobu reaction generally proceeds with a clean inversion of stereochemistry and can often avoid the rearrangements associated with highly reactive intermediates.[10][12]

  • Minimizing Elimination:

    • Nucleophile Choice: Use a nucleophile that is a weak base but a good nucleophile (e.g., azide, cyanide, or a halide ion from a salt with a non-basic counterion).

    • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Visualizing Steric Hindrance

G C1 C1-OH C2 C2 C1->C2 C3 C3-NH2 C2->C3 Cycloheptyl Cycloheptyl (Bulky) C2->Cycloheptyl Nucleophile Nu- Nucleophile->C1 Backside attack hindered

Caption: Steric shielding of the C1 carbon by the cycloheptyl group.

III. Quantitative Data Summary

The following table summarizes expected yields for different strategies based on literature for sterically hindered alcohols. Actual yields will vary depending on the specific nucleophile and reaction conditions.

StrategySubstrate TypeTypical Yield RangeReference
Direct S(_N)2Sterically Hindered Alcohol<10%General Knowledge
Mesylation then SubstitutionHindered Secondary Alcohol50-80%[8]
Mitsunobu (Standard)Hindered Secondary Alcohol20-40%[8]
Mitsunobu (Modified)Hindered Secondary Alcohol70-90%[8][11]

IV. Experimental Protocols

A detailed, generalized protocol for the modified Mitsunobu reaction on a sterically hindered N-Boc protected amino alcohol is provided below.

Protocol: Modified Mitsunobu Reaction with Phthalimide

  • Preparation:

    • Under an inert atmosphere (N(_2) or Ar), add N-Boc-3-amino-3-cycloheptylpropan-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous THF via syringe to dissolve the solids.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reaction Execution:

    • In a separate, dry flask, prepare a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF.

    • Add the DIAD solution dropwise to the stirred reaction mixture at 0 °C over 20-30 minutes. A color change to yellow-orange is typically observed.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 16-24 hours.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • The crude residue can be purified directly by flash column chromatography on silica gel. The triphenylphosphine oxide and DIAD-hydrazine byproduct can be challenging to remove. A non-polar to polar solvent gradient (e.g., hexanes to ethyl acetate) is typically effective.

  • Deprotection:

    • The resulting phthalimide can be cleaved by treatment with hydrazine hydrate in ethanol at reflux to yield the primary amine.

    • The Boc protecting group can be removed with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.

V. References

  • Dodge, J. A., & Martin, S. F. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 178.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Chemistry–An Asian Journal, 2(11), 1340-1355.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.

  • Nebergall, W. H., & Johnson, O. H. (1949). Some Steric Effects of the Cyclohexyl Group in Organosilicon Compounds. Journal of the American Chemical Society, 71(12), 4022-4023.

  • Ishihara, K., et al. (2006). Boronic Acid Catalysis for the Mild Activation of a Hydroxyl Group. In Boronic Acids (pp. 101-125). Wiley-VCH.

  • Li, G., et al. (2020). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement. The Journal of Organic Chemistry, 85(22), 14686-14695.

  • Carreira, E. M., & Kvaerno, L. (2005). Synthesis of β-Amino Ketones and β-Amino Alcohols. Synfacts, 2006(02), 0179-0179.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Couty, F., & Evano, G. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-856.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

  • Yu, S., et al. (2018). Photo-Induced Synthesis of β-Amino Alcohol Derivatives in DMSO. Organic Letters, 20(15), 4566-4570.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

  • Wallis, J. D., et al. (2005). Activation of Alcohols to Nucleophilic Substitution. University of Nottingham.

  • Sletten, E. M., & Bertozzi, C. R. (2011). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Angewandte Chemie International Edition, 50(30), 6966-6998.

  • Van der Veken, P., et al. (2011). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Society Reviews, 40(10), 5175-5192.

  • Thissen, P., et al. (2012). Activation of Surface Hydroxyl Groups by Modification of H-Terminated Si(111) Surfaces. The Journal of Physical Chemistry C, 116(20), 11097-11103.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Mendoza, J., et al. (2011). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.

  • Seeberger, P. H., & Finney, N. S. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(24), 11889-11963.

  • Diggle, R. A., & Taylor, R. J. K. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado.

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785.

  • EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (n.d.). Google Patents.

  • Mahindaratne, M. P. D. (2023, February 2). Why does cyclo heptyl carbocation is unstable? Chemistry Stack Exchange.

  • "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds". (2018). Amanote Research.

  • "Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation". (2001). PubMed.

  • WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (n.d.). Google Patents.

  • "THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS". (n.d.).

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Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-3-cycloheptylpropan-1-ol

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-3-cycloheptylpropan-1-ol. In the absence of experimentally acquired spectra in publicly available d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-3-cycloheptylpropan-1-ol. In the absence of experimentally acquired spectra in publicly available databases, this document leverages high-quality predicted data, contextualized with foundational NMR principles and comparative data from analogous structural fragments. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and characterization of novel chemical entities.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule such as 3-Amino-3-cycloheptylpropan-1-ol, with its combination of an aliphatic ring, a flexible side chain, and heteroatom-containing functional groups, NMR is crucial for confirming its constitution and stereochemistry. The chemical shift, integration, and multiplicity of the signals in ¹H and ¹³C NMR spectra allow for a detailed mapping of the chemical environment of each atom within the molecule.

Predicted NMR Spectra of 3-Amino-3-cycloheptylpropan-1-ol

The following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and provide a reliable reference for the expected spectral features of the target molecule. The predictions were performed in CDCl₃ (deuterated chloroform), a common solvent for NMR analysis of small organic molecules.

Predicted ¹H NMR Data
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H13.75Triplet2H
H21.70Multiplet2H
H32.85Multiplet1H
H41.30 - 1.60Multiplet13H
-NH₂1.95 (broad)Singlet2H
-OH2.50 (broad)Singlet1H
Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (δ, ppm)
C161.5
C236.0
C355.0
C444.0
C5, C1028.5
C6, C927.0
C7, C826.5

Structural Analysis and Interpretation

The predicted chemical shifts and multiplicities are consistent with the structure of 3-Amino-3-cycloheptylpropan-1-ol.

dot graph "molecular_structure" { layout=neato; node [shape=none, fontsize=10, fontcolor="#202124"]; edge [fontsize=10];

// Nodes for atoms C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1,0!"]; C3 [label="C3", pos="2,0!"]; C4 [label="C4", pos="3,0.5!"]; C5 [label="C5", pos="4,0!"]; C6 [label="C6", pos="4.5,-1!"]; C7 [label="C7", pos="4,-2!"]; C8 [label="C8", pos="3,-2.5!"]; C9 [label="C9", pos="2,-2!"]; C10 [label="C10", pos="2.5,-1!"]; O [label="O", pos="-1,0!"]; N [label="N", pos="2,1!"];

// Edges for bonds O -- C1; C1 -- C2; C2 -- C3; C3 -- N; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C4; }

Caption: Molecular structure of 3-Amino-3-cycloheptylpropan-1-ol with atom numbering for NMR assignment.

¹H NMR Interpretation:

  • H1 (3.75 ppm, Triplet): These protons are on the carbon adjacent to the hydroxyl group (-OH), which is an electron-withdrawing group, causing a downfield shift. The triplet multiplicity arises from coupling with the two adjacent protons on C2.

  • H2 (1.70 ppm, Multiplet): These methylene protons are adjacent to both the C1 and C3 carbons, leading to complex splitting patterns.

  • H3 (2.85 ppm, Multiplet): This methine proton is attached to the carbon bearing the amino group and the cycloheptyl ring. Its proximity to the electron-withdrawing amino group results in a downfield shift compared to a standard aliphatic CH.

  • H4 (1.30 - 1.60 ppm, Multiplet): This broad multiplet corresponds to the protons of the cycloheptyl ring. The overlapping signals are due to the similar chemical environments and complex spin-spin coupling between the numerous protons on the flexible seven-membered ring.

  • -NH₂ (1.95 ppm, broad Singlet): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.

  • -OH (2.50 ppm, broad Singlet): Similar to the amine protons, the hydroxyl proton signal is a broad singlet and its chemical shift is variable.

¹³C NMR Interpretation:

  • C1 (61.5 ppm): This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, resulting in the most downfield chemical shift in the propanol chain.

  • C2 (36.0 ppm): A typical chemical shift for a methylene carbon in an aliphatic chain.

  • C3 (55.0 ppm): This carbon is attached to the nitrogen atom of the amino group, which causes a downfield shift.

  • C4 (44.0 ppm): The methine carbon of the cycloheptyl ring directly attached to the propanol side chain.

  • C5-C10 (26.5 - 28.5 ppm): These signals correspond to the methylene carbons of the cycloheptyl ring. Their chemical shifts are very similar, reflecting their comparable aliphatic environments.

Comparative Analysis: Building Blocks of the Spectrum

To understand the predicted spectrum of 3-Amino-3-cycloheptylpropan-1-ol, it is useful to compare it with the known NMR data of its constituent parts: cycloheptane and 3-amino-1-propanol.

  • Cycloheptane: In its ¹³C NMR spectrum, cycloheptane exhibits a single peak around 28.8 ppm, as all carbons are equivalent due to rapid conformational changes. The protons in its ¹H NMR spectrum appear as a singlet around 1.54 ppm. In 3-Amino-3-cycloheptylpropan-1-ol, the substitution on the cycloheptyl ring breaks this symmetry, leading to a range of chemical shifts for the ring carbons and protons.

  • 3-Amino-1-propanol: The ¹³C NMR spectrum of 3-amino-1-propanol shows signals at approximately 61.0 ppm (C-OH), 39.0 ppm (C-NH₂), and 35.0 ppm (central CH₂).[1][2][3][4] The protons on these carbons resonate at roughly 3.6 ppm (-CH₂OH), 2.8 ppm (-CH₂NH₂), and 1.7 ppm (-CH₂-).[1][2][3][4] These values are in good agreement with the predicted shifts for the propanol portion of the target molecule, with slight deviations due to the presence of the bulky cycloheptyl substituent.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 3-Amino-3-cycloheptylpropan-1-ol, the following experimental protocol is recommended.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the compound is fully dissolved; any particulate matter can degrade the quality of the spectrum.[5][6]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", style="filled", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; "Sample_Weighing" [label="Weigh 5-25 mg (1H)\n50-100 mg (13C)"]; "Solvent_Addition" [label="Add 0.6-0.7 mL\nDeuterated Solvent"]; "Dissolution" [label="Vortex to Dissolve"]; "Transfer" [label="Transfer to NMR Tube"]; "Sample_Weighing" -> "Solvent_Addition" -> "Dissolution" -> "Transfer"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="rounded"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Instrument_Setup" [label="Insert Sample &\nLock & Shim"]; "Parameter_Setup" [label="Set Acquisition\nParameters"]; "Run_Experiment" [label="Acquire FID"]; "Instrument_Setup" -> "Parameter_Setup" -> "Run_Experiment"; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; style="rounded"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Fourier_Transform" [label="Fourier Transform"]; "Phase_Correction" [label="Phase Correction"]; "Baseline_Correction" [label="Baseline Correction"]; "Integration_Picking" [label="Peak Picking &\nIntegration"]; "Structure_Elucidation" [label="Assign Signals &\nElucidate Structure"]; "Fourier_Transform" -> "Phase_Correction" -> "Baseline_Correction" -> "Integration_Picking" -> "Structure_Elucidation"; }

"Transfer" -> "Instrument_Setup" [lhead=cluster_acq, ltail=cluster_prep]; "Run_Experiment" -> "Fourier_Transform" [lhead=cluster_proc, ltail=cluster_acq]; }

Caption: General workflow for NMR data acquisition, processing, and analysis.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters
  • Pulse Program: A standard pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments), which utilizes a 30° pulse angle to reduce the necessary relaxation delay.

  • Spectral Width: Approximately 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance and sensitivity.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 3-Amino-3-cycloheptylpropan-1-ol based on high-quality predictions. The detailed analysis and interpretation, along with a standardized experimental protocol, offer a valuable resource for researchers working with this compound or structurally related molecules. The comparison with the NMR data of its structural fragments, cycloheptane and 3-amino-1-propanol, further solidifies the assignment of the predicted signals. While predicted data is a powerful tool, experimental verification remains the gold standard in structural elucidation.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • Columbia University. Sample Preparation and Time Required - 1D NMR. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Martin, G. E., & Williams, A. J. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
  • NMR Facility, University of Georgia. Optimized Default 13C Parameters. [Link]

  • Neto, F. R. A., et al. (2004). 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Annals of Magnetic Resonance, 3(3), 63-67.
  • ResearchGate. What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

  • Wikipedia. 3-Amino-1-propanol. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • PubChem. 3-Amino-1-propanol. [Link]

  • The Metabolomics Innovation Centre. PROSPRE - 1H NMR Predictor. [Link]

  • Colorado State University. CASCADE. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-amino-. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-3-cycloheptylpropan-1-ol proper disposal procedures

This comprehensive guide outlines the operational safety, handling, and proper disposal protocols for 3-Amino-3-cycloheptylpropan-1-ol (CAS: 1490848-91-3) within a professional laboratory or drug development setting. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the operational safety, handling, and proper disposal protocols for 3-Amino-3-cycloheptylpropan-1-ol (CAS: 1490848-91-3) within a professional laboratory or drug development setting.

As a specialized amino alcohol designated strictly for research use[1], this compound requires rigorous waste management to ensure environmental compliance and laboratory safety. The following protocols are designed to self-validate through built-in chemical compatibility checks and adherence to standard Environmental Health and Safety (EHS) frameworks.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of 3-Amino-3-cycloheptylpropan-1-ol is the foundational step in determining its disposal pathway. As an aliphatic amino alcohol, the molecule contains both a nucleophilic/basic amine group and a hydroxyl group[2].

This dual functionality dictates its reactivity: it can act as a weak base, making it incompatible with strong acids (which will cause exothermic neutralization reactions) and strong oxidizing agents. Based on structural analogs within the cycloalkyl amino alcohol family, the compound is treated as a skin and eye irritant, and potentially harmful via ingestion or inhalation[3][4].

Table 1: Physicochemical and Hazard Summary

Property / Hazard ParameterValue / ClassificationOperational Causality & Disposal Implication
Molecular Formula C10H21NO[2]High carbon content dictates that the primary disposal method must be high-temperature incineration to ensure complete combustion to CO₂, H₂O, and NOx.
Molecular Weight 171.28 g/mol [1]Relevant for calculating stoichiometric neutralization if treating small spills prior to disposal.
Chemical Class Aliphatic Amino AlcoholBasic nature requires segregation from acidic waste streams to prevent pressurization of waste containers.
Expected Hazards Skin Irrit. 2, Eye Dam. 1 / Irrit. 2A[4]Mandates the use of primary containment (HDPE) and secondary containment to prevent dermal exposure during transport.

Operational Handling & PPE Requirements

Before initiating any disposal procedures, personnel must be equipped to handle potential exposure.

  • Engineering Controls: All transfers of the neat chemical or highly concentrated solutions must be performed inside a certified chemical fume hood to mitigate the inhalation of volatile amine vapors.

  • Personal Protective Equipment (PPE): Operators must wear standard nitrile gloves (double-gloving is recommended during waste consolidation), wrap-around safety goggles, and a flame-resistant laboratory coat.

Step-by-Step Disposal Methodology

The disposal of 3-Amino-3-cycloheptylpropan-1-ol must follow a strict segregation and containment workflow to prevent cross-contamination and hazardous reactions in the Satellite Accumulation Area (SAA).

Step 1: Waste Characterization and Segregation

  • Identify the waste stream. 3-Amino-3-cycloheptylpropan-1-ol must be classified as Non-Halogenated Organic Waste .

  • Causality Check: Ensure the waste carboy does not contain halogenated solvents (e.g., dichloromethane, chloroform) or heavy metals. Mixing amines with certain halogenated compounds under specific conditions can lead to the slow formation of reactive quaternary ammonium salts or other undesirable byproducts.

Step 2: Primary Containment Selection

  • Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) carboys are the industry standard for basic organic waste because they resist degradation by amines and eliminate the shattering risk associated with glass.

  • Ensure the container cap is vented if there is any risk of residual volatile gas generation, though standard sealed caps are sufficient for stable, dilute solutions.

Step 3: Transfer and Consolidation

  • Using a dedicated funnel, slowly pour the 3-Amino-3-cycloheptylpropan-1-ol waste into the HDPE container inside the fume hood.

  • Rinse the original reaction vessel or storage vial with a compatible non-halogenated solvent (e.g., ethanol or ethyl acetate) and add the rinsate to the waste container.

Step 4: Labeling and Documentation

  • Immediately affix a hazardous waste tag to the container.

  • The label must explicitly state the full chemical name ("3-Amino-3-cycloheptylpropan-1-ol"), the CAS number (1490848-91-3), and the primary hazards (Irritant, Basic Organic). Do not use abbreviations.

Step 5: SAA Storage and Final Destruction

  • Move the sealed, labeled container to the laboratory's Satellite Accumulation Area. Place it inside a secondary containment tray designed to hold 110% of the largest container's volume.

  • Submit a waste pickup request to your institutional EHS department. The final disposal must be executed by a licensed hazardous waste contractor via high-temperature commercial incineration , which destroys the compound without releasing toxic organic intermediates into the environment.

Waste Management Workflow Visualization

G A 3-Amino-3-cycloheptylpropan-1-ol Waste Generation B Segregation: Isolate from Acids & Halogens A->B Identify incompatibilities C Containment: Transfer to HDPE Receptacle B->C Fume hood transfer D Labeling: 'Non-Halogenated Basic Organic' C->D Affix GHS labels E Storage: SAA Secondary Containment D->E Temporary storage F Final Disposal: EHS High-Temperature Incineration E->F Licensed contractor removal

Disposal workflow for 3-Amino-3-cycloheptylpropan-1-ol ensuring EHS compliance.

References

  • PubChemLite (Université du Luxembourg). 3-amino-3-cycloheptylpropan-1-ol (C10H21NO).
  • Sapphire Bioscience. 3-Amino-3-cycloheptylpropan-1-ol Product Information.
  • NextSDS. 3-amino-2,3-dicyclopropylpropan-1-ol — Chemical Substance Information.
  • NextSDS. 3-amino-1-cyclobutylpropan-1-ol — Chemical Substance Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-3-cycloheptylpropan-1-ol
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